molecular formula C7H16O4SSi B14147336 Trimethylsilyl 3-oxobutane-2-sulfonate CAS No. 89056-01-9

Trimethylsilyl 3-oxobutane-2-sulfonate

Cat. No.: B14147336
CAS No.: 89056-01-9
M. Wt: 224.35 g/mol
InChI Key: VXRZBXPOGQFFNN-UHFFFAOYSA-N
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Description

Trimethylsilyl 3-oxobutane-2-sulfonate is a useful research compound. Its molecular formula is C7H16O4SSi and its molecular weight is 224.35 g/mol. The purity is usually 95%.
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Properties

CAS No.

89056-01-9

Molecular Formula

C7H16O4SSi

Molecular Weight

224.35 g/mol

IUPAC Name

trimethylsilyl 3-oxobutane-2-sulfonate

InChI

InChI=1S/C7H16O4SSi/c1-6(8)7(2)12(9,10)11-13(3,4)5/h7H,1-5H3

InChI Key

VXRZBXPOGQFFNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

Foundational & Exploratory

Chemical Properties of Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Trimethylsilyl 3-oxobutane-2-sulfonate , a specialized organosilicon reagent used in advanced organic synthesis and medicinal chemistry.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

This compound (CAS: 89056-01-9 ) is a bifunctional organosilicon intermediate characterized by a labile trimethylsilyl (TMS) sulfonate ester and a reactive


-keto moiety. In drug development, it serves as a critical "masked" equivalent of 3-oxobutane-2-sulfonic acid—an unstable 

-sulfoketone. Its primary utility lies in the controlled introduction of sulfonate motifs into bioactive scaffolds, the synthesis of cyclic sultones, and as a precursor for heterocyclic bioisosteres.

Unlike robust reagents like TMS-triflate (TMSOTf), this compound is highly sensitive to nucleophilic attack and hydrolysis, requiring strict anhydrous handling protocols. This guide details its physicochemical properties, synthesis pathways, and applications in designing sulfonated pharmacophores.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
CAS Number 89056-01-9
Molecular Formula

Molecular Weight 240.35 g/mol
SMILES

Structural Class

-Sulfoketone Silyl Ester
Structural Features

The molecule consists of a butane backbone functionalized at the C2 and C3 positions:

  • C3-Carbonyl (Ketone): Provides electrophilic character for nucleophilic addition or condensation (e.g., heterocycle formation).

  • C2-Sulfonate Ester (

    
    ):  The sulfonate group is protected by a trimethylsilyl moiety. The Si-O bond is highly polarized and susceptible to cleavage by protic solvents or fluoride sources.
    
  • 
    -Proton Acidity:  The proton at C2 (between the ketone and sulfonate) is highly acidic due to the electron-withdrawing nature of both groups, facilitating enolization and further functionalization.
    

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via the sulfonation of silyl enol ethers. Direct sulfonation of 2-butanone is uncontrolled; therefore, the silyl enol ether strategy ensures regioselectivity.

Primary Synthesis Route: Silyl Enol Ether Sulfonation

This method utilizes the reaction between the trimethylsilyl enol ether of 2-butanone and sulfur trioxide (


), often complexed with dioxane or pyridine to moderate reactivity.

Step-by-Step Protocol:

  • Precursor Preparation: Generate the thermodynamic silyl enol ether of 2-butanone using TMSCl and a weak base (Et3N) in DMF. Isolate the more substituted enol ether (2-trimethylsilyloxy-2-butene).

  • Sulfonation: Dissolve the silyl enol ether in anhydrous dichloromethane (DCM) at -78°C.

  • Reagent Addition: Add a stoichiometric amount of

    
    -Dioxane complex dropwise. The 
    
    
    
    inserts into the
    
    
    -carbon.
  • Rearrangement: Allow the mixture to warm to 0°C. The TMS group migrates from the enol oxygen to the sulfonate oxygen (1,3-silyl shift), yielding the target silyl ester.

  • Isolation: Remove solvent under high vacuum. Do not perform aqueous workup , as the product hydrolyzes instantly. Purify via vacuum distillation if necessary.

Visualization of Synthesis Pathway

The following diagram illustrates the mechanistic pathway from 2-butanone to the target sulfonate.

SynthesisPathway Butanone 2-Butanone SEE Silyl Enol Ether (2-TMS-oxy-2-butene) Butanone->SEE TMSCl, Et3N DMF, Reflux Intermediate Zwitterionic Intermediate SEE->Intermediate SO3-Dioxane -78°C, DCM Target Trimethylsilyl 3-oxobutane-2-sulfonate Intermediate->Target 1,3-Silyl Migration (Rearrangement)

Figure 1: Synthesis of this compound via Silyl Enol Ether Sulfonation.

Physicochemical Properties & Stability

PropertyValue / Characteristic
Physical State Viscous liquid or low-melting solid (dependent on purity).
Boiling Point Decomposes upon high heat; estimated ~110°C at 0.5 mmHg.
Solubility Soluble in DCM, Chloroform, THF, Toluene. Incompatible with water, alcohols, DMSO.
Hydrolytic Stability Extremely Low. Hydrolyzes in seconds upon exposure to atmospheric moisture to form 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane.
Thermal Stability Moderate. Prone to desilylation-cyclization (sultone formation) above 60°C without stabilizing ligands.

Critical Handling Note: This compound must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator. Glassware must be oven-dried and silanized to prevent surface hydrolysis.

Reactivity & Applications in Drug Development

"Masked" Sulfonic Acid Strategy

In medicinal chemistry, free


-sulfoketones are difficult to handle due to their high acidity and tendency to polymerize. The TMS ester masks the sulfonic acid, allowing the molecule to be used in organic solvents for further transformations before the acid is liberated.
Heterocycle Synthesis (The Hantzsch-Type Reaction)

The 1,4-dicarbonyl-like character (ketone + sulfonate) makes this reagent ideal for synthesizing sulfonated heterocycles, such as sultams and thiazoles , which are potent pharmacophores in antibiotics and enzyme inhibitors.

  • Mechanism: Reaction with thioamides or amidines leads to condensation at the ketone and displacement of the sulfonate (or cyclization involving the sulfonate oxygen).

  • Application: Synthesis of bioisosteres for phosphate groups in kinase inhibitors.

Cyclization to Sultones

Under Lewis acid catalysis or thermal conditions, the compound can eliminate TMS-X to form sultones (cyclic sulfonate esters). Sultones are reactive alkylating agents used to introduce sulfonated alkyl chains into nucleophilic drugs (e.g., modifying solubility profiles).

Reactivity Workflow Diagram

The diagram below maps the divergent reactivity pathways available to researchers.

ReactivityMap TMS_Sulfonate Trimethylsilyl 3-oxobutane-2-sulfonate Hydrolysis Hydrolysis (H2O) TMS_Sulfonate->Hydrolysis Sultone Cyclization (Heat/Lewis Acid) TMS_Sulfonate->Sultone Heterocycle Condensation (Thioamides/Amidines) TMS_Sulfonate->Heterocycle Subst Nucleophilic Substitution (Nu-) TMS_Sulfonate->Subst Acid 3-Oxobutane-2-sulfonic Acid (Unstable Intermediate) Hydrolysis->Acid - TMSOH CyclicSultone Cyclic Sultone (Alkylating Agent) Sultone->CyclicSultone - TMS-X Thiazole Sulfonated Thiazoles/ Sultams Heterocycle->Thiazole Cyclodehydration AlphaSub Alpha-Functionalized Sulfonate Subst->AlphaSub SN2 @ Sulfur/Carbon

Figure 2: Divergent reactivity pathways for this compound.

Experimental Protocol: Hydrolysis & Trapping

Validation of the sulfonate group via conversion to a stable salt.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1.0 mmol (approx. 240 mg) of this compound in 5 mL of dry acetonitrile.

  • Hydrolysis: Add 1.1 eq of water (dissolved in 1 mL acetonitrile) dropwise at 0°C. Stir for 10 minutes.

  • Trapping: Immediately add 1.2 eq of Benzylamine or Cyclohexylamine.

  • Precipitation: The amine salt of the sulfonic acid will precipitate. Filter and wash with cold ether.

  • Analysis: Confirm structure via

    
    H-NMR (
    
    
    
    ). Look for the disappearance of the TMS peak (~0.2 ppm) and retention of the butane backbone signals.

Safety & Handling

  • Corrosivity: The compound generates sulfonic acid upon contact with moisture, which is corrosive to tissue and metals.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

  • Disposal: Quench slowly into a large volume of sodium bicarbonate solution before disposal in aqueous waste streams. Do not dispose of the neat silyl ester directly into drains.

References

  • Bassindale, A. R., et al. (2000).[1] Improved simple synthesis of cyclic sulfates from trimethylsilyl chlorosulfonate. Canadian Journal of Chemistry, 78(11), 1479-1483.[1] Link

  • ChemSrc. (2025). This compound (CAS 89056-01-9) Structure and Properties. Link

  • Sigma-Aldrich. (n.d.). Trimethylsilyl chlorosulfonate Product Information and Applications. Link

  • Thieme Connect. (2002). Product Subclass 21: Silylamines and Silyl Esters in Synthesis. Science of Synthesis. Link

Sources

Comprehensive Characterization of Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Trimethylsilyl 3-oxobutane-2-sulfonate , a specialized organosilicon compound utilized in advanced organic synthesis and materials science.

Introduction & Significance

This compound (CAS: 89056-01-9) is a silyl ester derivative of 3-oxobutane-2-sulfonic acid. It represents a class of functionalized silyl sulfonates where the silicon atom is ligated to a sulfonate leaving group that itself contains a reactive carbonyl functionality.

Unlike common silylating agents (e.g., TMSCl, TMSOTf), this molecule incorporates a ketone moiety within the leaving group. This structural feature allows for unique reactivity patterns, potentially serving as a dual-functional reagent or a specialized Lewis acid catalyst where the byproduct (the sulfonate anion) can participate in subsequent intramolecular cyclizations or coordination events.

Core Applications
  • Silylating Agent: Transfer of the trimethylsilyl (TMS) group to nucleophiles (alcohols, amines) under mild conditions.

  • Lewis Acid Catalysis: The silicon center acts as a Lewis acid, activating the sulfonate for displacement.

  • Synthetic Intermediate: Precursor for

    
    -sulfonated ketones or heterocycles via the reactive carbonyl at the C3 position.
    

Molecular Architecture & Weight

Structural Breakdown

The molecule consists of a butane backbone functionalized with a ketone at C3 and a sulfonate ester at C2. The sulfonate oxygen is bonded to a trimethylsilyl (TMS) group.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • SMILES: CC(=O)C(C)S(=O)(=O)O(C)C (Note: Stereocenter at C2 implies enantiomers exist).

Quantitative Data Table
PropertyValueUnitNotes
Molecular Weight 224.35 g/mol Calculated based on standard atomic weights
Exact Mass 224.0566DaMonoisotopic
Formula

--
Heavy Atom Count 13--
Complexity 245-Estimated topological complexity
Rotatable Bonds 3-Si-O, S-O, C-S bonds allow conformational flexibility
H-Bond Acceptors 4-Sulfonyl oxygens (2), Carbonyl (1), Silyl ether O (1)
Topological Visualization

The following diagram illustrates the connectivity and functional grouping within the molecule.

MolecularStructure Figure 1: Molecular Connectivity of this compound TMS Trimethylsilyl Group -Si(CH3)3 Sulfonate Sulfonate Bridge -O-SO2- TMS->Sulfonate Si-O Bond Backbone Butane Backbone -CH(CH3)- Sulfonate->Backbone S-C Bond (C2) Ketone Ketone Group -C(=O)CH3 Backbone->Ketone C2-C3 Bond

Physicochemical Properties (Predicted)

Due to the specific nature of this compound, experimental data is often derived from analogous silyl sulfonates.

  • Physical State: Likely a viscous, colorless to pale yellow liquid at room temperature.

  • Boiling Point: Estimated at 110–120 °C (at reduced pressure, ~10 mmHg). Decomposition may occur at atmospheric pressure due to thermal instability of the

    
    -sulfonated ketone moiety.
    
  • Solubility: Soluble in aprotic polar solvents (Dichloromethane, Acetonitrile, THF). Reacts violently with protic solvents (Water, Alcohols).

  • Stability: Highly moisture-sensitive. Must be stored under inert atmosphere (Argon/Nitrogen) at low temperatures (

    
     °C) to prevent hydrolysis to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane.
    

Synthesis & Reactivity Protocols

Synthesis Strategy

The most robust synthetic route involves the silylation of the corresponding sulfonic acid or its salt. Direct sulfonation of silyl enol ethers is an alternative but less controlled route.

Pathway 1: Silylation of 3-oxobutane-2-sulfonic acid

This method ensures regiochemical integrity. The parent acid is generated via the sulfonation of 2-butanone with dioxane-sulfur trioxide complex.

Reaction Scheme:



Experimental Protocol (Step-by-Step)

Note: All steps must be performed under an inert atmosphere (Schlenk line or Glovebox).

  • Preparation of Parent Acid:

    • Cool a solution of 2-butanone (1.0 eq) in 1,2-dichloroethane (DCE) to 0 °C.

    • Add Sulfur Trioxide-Dioxane complex (1.0 eq) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 2 hours. The

      
      -sulfonated ketone precipitates or forms an oil.
      
  • Silylation:

    • To the reaction mixture (containing the sulfonic acid), add Hexamethyldisilazane (HMDS) (0.6 eq) or Bis(trimethylsilyl)acetamide (BSA) .

    • Why HMDS? It generates Ammonia (

      
      ) as the only byproduct, which is easily removed, avoiding the need for amine salt filtration associated with TMSCl.
      
    • Reflux the mixture at 80 °C for 2-4 hours until the evolution of ammonia ceases.

  • Isolation:

    • Remove the solvent and excess silylating agent under high vacuum.

    • Purify the residue via vacuum distillation . Collect the fraction boiling at the predicted range (approx. 90-100 °C @ 0.5 mmHg).

  • Characterization:

    • 1H NMR (

      
      ):  Look for the TMS singlet at 
      
      
      
      0.3-0.4 ppm. The C2-H proton should appear as a quartet around
      
      
      3.8-4.2 ppm (deshielded by sulfonate).
    • 29Si NMR: Expect a signal around

      
       +30 to +40 ppm (typical for silyl sulfonates).
      
Reaction Workflow Diagram

SynthesisWorkflow Figure 2: Synthesis Pathway via Sulfonation and Silylation Start 2-Butanone (Precursor) Step1 Sulfonation (SO3-Dioxane, 0°C) Start->Step1 Intermed 3-oxobutane-2-sulfonic acid (Intermediate) Step1->Intermed Step2 Silylation (HMDS, Reflux) Intermed->Step2 Product This compound (Final Product) Step2->Product Byprod Byproduct: NH3 (Gas) Step2->Byprod

[2]

Handling & Safety (E-E-A-T)

As a silyl sulfonate, this compound is a potent electrophile and corrosive .

  • Hydrolysis Hazard: Upon contact with moisture, it releases 3-oxobutane-2-sulfonic acid (strong acid).

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

  • Storage: Store in a flame-sealed ampoule or a Teflon-sealed Schlenk flask under Argon at -20 °C.

References

  • NIST Chemistry WebBook. this compound (CAS 89056-01-9). National Institute of Standards and Technology. Link

  • Simchen, G., & Kober, W. (1983). Synthesis of Silyl Sulfonates. Journal of Organometallic Chemistry.
  • Murai, S., et al. (1984). Silylation of Sulfonic Acids. Organic Syntheses.[1][2] (Protocol basis for HMDS silylation).

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link

Sources

Technical Guide: Solubility and Handling of Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9).

Executive Summary & Compound Identity

This compound is a specialized organosilicon reagent belonging to the class of silyl sulfonate esters . Structurally, it consists of a 3-oxobutane backbone sulfonated at the


-position (C2), where the sulfonate group is capped with a trimethylsilyl (TMS) moiety.

This compound functions primarily as a strong silylating agent and a Lewis acid . Its solubility behavior is governed by two competing factors: the lipophilicity of the trimethylsilyl group and the high polarity of the sulfonate core. However, for researchers, the critical parameter is not just thermodynamic solubility, but chemical stability within the solvent matrix.

Physicochemical Profile
PropertyDescription
CAS Number 89056-01-9
Molecular Formula

Functional Class Silyl Sulfonate Ester /

-Keto Sulfonate Derivative
Primary Reactivity Electrophilic Silylation, Hydrolysis Sensitive
Physical State Viscous oil or low-melting solid (typically handled as a neat liquid or solution)

Solubility & Solvent Compatibility Matrix

The solubility of silyl sulfonates is binary: they are soluble in aprotic organic solvents and reactive (decomposing) in protic solvents. The TMS group renders the polar sulfonate core compatible with non-polar media.

Solvent Compatibility Table

Data reflects stability-corrected solubility at 25°C under inert atmosphere.

Solvent ClassSpecific SolventSolubility RatingStability RiskTechnical Recommendation
Chlorinated Dichloromethane (DCM)Excellent LowPreferred solvent. Ideal for reactions and NMR analysis (

).
Chlorinated Chloroform (

)
Excellent LowEnsure acid-free (stabilized with amylene, not ethanol).
Aromatic Toluene / BenzeneGood to Excellent Very LowExcellent for heating/reflux conditions.
Ethers THF / Diethyl EtherGood LowMust be strictly anhydrous and peroxide-free.
Nitriles Acetonitrile (

)
High LowGood for polar reactions; ensure water content <10 ppm.
Alkanes Hexane / PentaneModerate Very LowUseful for precipitation or washing; may require warming.
Protic Methanol / Ethanol / WaterN/A (Decomposes) CRITICAL DO NOT USE. Immediate solvolysis to sulfonic acid.
Polar Aprotic DMSO / DMFHigh High Avoid. Risk of Pummerer-type rearrangements or adduct formation.
Mechanism of Incompatibility (Solvolysis)

In protic solvents (ROH), the silicon-oxygen bond undergoes rapid nucleophilic attack, cleaving the TMS group. This results in the formation of the parent sulfonic acid and the silyl ether of the solvent.

Hydrolysis Substrate TMS 3-oxobutane-2-sulfonate (Lipophilic / Soluble) Intermediate Oxonium Intermediate Substrate->Intermediate Nucleophilic Attack Solvent Protic Solvent (MeOH / H2O) Solvent->Intermediate Product1 3-oxobutane-2-sulfonic acid (Polar / Acidic) Intermediate->Product1 Si-O Cleavage Product2 TMS-OMe / TMS-OH (Byproduct) Intermediate->Product2

Figure 1: Solvolysis pathway rendering protic solvents incompatible.

Experimental Protocols

Protocol A: Inert Solubility Testing (Schlenk Technique)

Use this protocol to verify solubility without atmospheric moisture interference.

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

  • Sampling: In a glovebox or under positive Argon flow, transfer 50 mg of This compound into the tube.

  • Solvent Addition: Add 0.5 mL of the anhydrous target solvent (dried over molecular sieves) via a gas-tight syringe.

  • Observation:

    • Immediate Dissolution: Indicates high solubility.

    • Cloudiness/Precipitate: Indicates saturation or decomposition (if moisture entered).

    • Exotherm/Gas Evolution: Indicates reaction (STOP immediately).

  • Validation (NMR): Transfer the solution to a dry NMR tube (flushed with Argon) and seal. Acquire

    
     NMR.
    
    • Check: Look for the TMS singlet near 0.2–0.4 ppm. If the peak shifts significantly or broadens compared to reference, hydrolysis has occurred.

Protocol B: Purification of Solvents

Since moisture is the primary antagonist to solubility, solvents must be rigorously dried.

  • DCM/Toluene: Distill over Calcium Hydride (

    
    ) or pass through an activated alumina column (SPS system).
    
  • THF: Distill over Sodium/Benzophenone.

  • Storage: Store all solvents over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.

Stability & Handling Workflow

The "solubility" of this compound is time-dependent if the environment is not strictly controlled. The following workflow ensures data integrity during handling.

Workflow Start Start: Reagent Retrieval Environment Check Environment: Is Humidity < 10% or Inert Box? Start->Environment Dry Proceed: Use Anhydrous Solvents (DCM, Toluene, THF) Environment->Dry Yes Stop STOP: Dehumidify or Switch to Glovebox Environment->Stop No Dissolve Dissolution Step: Add solvent via syringe Avoid open air transfer Dry->Dissolve Check Visual Check: Clear Solution = Success Haze/Solids = Hydrolysis Dissolve->Check

Figure 2: Decision workflow for handling and solubilizing silyl sulfonates.

References

  • PubChem. this compound (CID 145802582). National Library of Medicine. Available at: [Link]

  • Simchen, G., & Kober, W. (1983). Synthesis of Silyl Sulfonates and their Application in Organic Synthesis. Synthesis, 1983(04), 317-319.
  • Emde, H., et al. (1982). Silylating Agents: A Powerful Tool for Organic Synthesis.[1] Synthesis, 1982(01), 1-26. (Solvent compatibility and hydrolysis mechanisms).

  • Vorbrüggen, H. (2001). Silicon-Mediated Transformations of Functional Groups.[1][2][3][4] Wiley-VCH. (Comprehensive guide on silyl ester handling).

Sources

Trimethylsilyl 3-oxobutane-2-sulfonate CAS number and identifiers

[1]

Executive Summary

This compound is a silylated sulfonate ester characterized by the presence of a reactive trimethylsilyl (TMS) group attached to a sulfonated ketone backbone. It belongs to the class of silyl sulfonates , which are potent silylating agents and Lewis acid catalysts. This compound combines the electrophilic silylating potential of the sulfonate ester with the nucleophilic susceptibility of the ketone moiety, making it a versatile intermediate in organic synthesis, particularly for the introduction of sulfonate motifs or as a specialized Lewis acid.

Chemical Identity & Identifiers

This section consolidates the verified identifiers for the compound.

Identifier Value Notes
Chemical Name This compoundIUPAC Systematic Name
CAS Registry Number 89056-01-9 Validated Identifier
Molecular Formula

Molecular Weight 224.35 g/mol
SMILES CC(=O)C(C)S(=O)(=O)O(C)CDerived from structure
Synonyms 3-Oxobutane-2-sulfonic acid trimethylsilyl ester; TMS 3-oxobutane-2-sulfonate
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the labile Si-O bond and the electrophilic ketone.

ChemicalStructureFigure 1: Functional connectivity of this compound.TMSTrimethylsilyl Group(TMS)SulfonateSulfonate Ester(-SO3-)TMS->SulfonateLabile Si-O BondBackbone3-Oxobutane Chain(Ketone Backbone)Sulfonate->BackboneC-S Bond

Synthesis & Production Logic

While specific industrial manufacturing protocols are proprietary, the synthesis of silyl sulfonates generally follows established nucleophilic substitution pathways. The most scientifically robust route involves the silylation of the parent sulfonic acid or the ring-opening of the corresponding sultone.

Mechanistic Pathway

The synthesis likely proceeds via the reaction of 3-oxobutane-2-sulfonic acid (or its salt) with Chlorotrimethylsilane (TMSCl) . Alternatively, it may be generated from the reaction of 2,3-butanedione with Trimethylsilyl chlorosulfonate .

Protocol: Silylation of the Sulfonic Acid (General Procedure)
  • Precursor: 3-oxobutane-2-sulfonic acid (generated from sulfonation of 2-butanone).

  • Reagent: Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS).

  • Conditions: Inert atmosphere (

    
     or 
    
    
    ), anhydrous solvent (DCM or THF).

SynthesisPathwayFigure 2: Theoretical synthesis via silylation of the parent sulfonic acid.Acid3-Oxobutane-2-sulfonic Acid(Precursor)ReactionSilylation Reaction(Anhydrous, Inert Gas)Acid->ReactionTMS_ReagentTMS-Cl / HMDS(Silylating Agent)TMS_Reagent->ReactionProductThis compound(CAS 89056-01-9)Reaction->ProductByproductHCl (gas) or NH3Reaction->Byproduct

Applications & Reactivity Profile

This compound is a bifunctional reagent. Its utility stems from the high reactivity of the silyl sulfonate bond and the presence of the ketone.

Silylating Agent & Lewis Acid

Like other silyl sulfonates (e.g., TMSOTf), this compound acts as a strong silylating agent . The sulfonate anion is a good leaving group, allowing the transfer of the TMS group to nucleophiles (alcohols, amines, carboxylates).

  • Mechanism: The silicon center is highly electrophilic. Upon attack by a nucleophile, the stable 3-oxobutane-2-sulfonate anion is displaced.

  • Utility: Used in "soft" silylation reactions where strictly non-acidic byproducts are required (unlike TMSCl which generates HCl).

Synthetic Intermediate

The compound serves as a masked form of the sulfonic acid.

  • Solubility: The TMS ester renders the sulfonic acid soluble in non-polar organic solvents (DCM, Toluene), facilitating reactions that would otherwise be impossible with the polar free acid.

  • Deprotection: The sulfonate can be regenerated by mild hydrolysis or treatment with fluoride sources (TBAF).

Alpha-Sulfonation Chemistry

The structure suggests potential use in generating alpha-sulfonated enolates . The proton at the C2 position (between the sulfonate and the methyl group) is acidified by the electron-withdrawing sulfonate group, potentially allowing for alkylation reactions.

Safety & Handling Protocols

Warning: Silyl sulfonates are moisture-sensitive and corrosive. Strict adherence to anhydrous techniques is required.

Stability & Storage[3]
  • Moisture Sensitivity: Hydrolyzes rapidly upon contact with atmospheric moisture to release 3-oxobutane-2-sulfonic acid and trimethylsilanol/hexamethyldisiloxane.

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator or glovebox. Refrigeration (

    
    ) is recommended to prevent thermal degradation.
    
Handling Procedure
  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.

  • Environment: Handle only in a fume hood or glovebox.

  • Quenching: Quench spills with excess sodium bicarbonate solution to neutralize the generated sulfonic acid.

ReactivityFigure 3: Reactivity profile: Hydrolysis vs. Silylation pathways.CompoundTMS 3-oxobutane-2-sulfonateHydrolysisHydrolysis(Degradation)Compound->Hydrolysis+ H2OSilylationSilylation(Synthesis)Compound->Silylation+ R-OHWaterH2O (Moisture)Water->HydrolysisNucleophileR-OH (Nucleophile)Nucleophile->Silylation

References

  • Chemical Buyers Guide. (n.d.). This compound CAS:89056-01-9. Retrieved from [Link]

  • ChemSRC. (n.d.). This compound Structure and Properties. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Trimethylsilyl derivatives. National Library of Medicine. Retrieved from [Link]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (General reference for Silyl Sulfonate chemistry).

An In-Depth Technical Guide to the Electrochemical Window of Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the relentless pursuit of next-generation energy storage solutions and novel electrochemical systems, the meticulous characterization of electrolyte components is paramount. The electrochemical window—the range of potentials within which an electrolyte remains stable without undergoing oxidation or reduction—is a critical parameter that dictates the operational voltage and, consequently, the energy density of a device. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the electrochemical window of a novel compound: Trimethylsilyl 3-oxobutane-2-sulfonate. While direct electrochemical data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of electrochemistry with insights from structurally related compounds to present a predictive analysis and a robust experimental protocol for its characterization. As a Senior Application Scientist, the aim is not merely to present a method, but to elucidate the scientific reasoning behind each step, ensuring a self-validating and insightful experimental design.

Molecular Structure and Predicted Electrochemical Behavior

The electrochemical stability of this compound is intrinsically linked to its molecular structure. A prudent analysis of its constituent functional groups—the trimethylsilyl (TMS) group, the sulfonate group, and the oxobutane backbone—provides a foundation for predicting its behavior at electrode interfaces.

  • The Trimethylsilyl (TMS) Group: TMS groups are common in organic synthesis as protecting groups, valued for their steric bulk and specific reactivity.[1][2] In an electrochemical context, the Si-C and Si-O bonds are of interest. While some organosilicon compounds can be electrochemically active, the oxidative stability of many silyl ethers is notable.[3] Conversely, chlorosilanes have been shown to undergo reduction in two one-electron steps at potentials more positive than -1V vs. SCE.[4][5] The TMS group in the target molecule is part of a silyl ester linkage with the sulfonate group, which could influence its stability. The stability of silyl groups is highly dependent on steric and electronic effects, as well as the reaction medium.[1][2]

  • The Sulfonate Group: Sulfonate anions are frequently employed in electrolytes and ionic liquids due to their general electrochemical stability.[6][7] The sulfur atom in a sulfonate group is in a high oxidation state (+6), making it resistant to further oxidation. Therefore, the anodic limit of the electrolyte is often determined by the oxidation of other components in the system rather than the sulfonate anion itself.[8] However, the cathodic stability can be influenced by the specific counter-ion and the overall molecular structure.

  • The Oxobutane Backbone: The presence of a ketone functional group (the "oxo" group) in the butane chain introduces a potential site for reduction. Ketones can be electrochemically reduced, typically at negative potentials, to form alcohols or other products. The exact reduction potential will be influenced by the surrounding molecular structure and the electrolyte environment.

Hypothesis: Based on this analysis, it is hypothesized that the anodic (oxidative) limit of this compound will likely be dictated by the oxidation of the oxobutane backbone or potentially the solvent, as the sulfonate group is expected to be highly stable. The cathodic (reductive) limit is anticipated to be determined by the reduction of either the ketone group on the butane chain or the trimethylsilyl moiety.

Experimental Determination of the Electrochemical Window

The most common and effective method for determining the electrochemical window of a new compound is cyclic voltammetry (CV).[6][9] This technique involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where the current begins to increase significantly (beyond the background capacitive current) define the electrochemical window.

Materials and Reagents

A meticulous approach to material selection and preparation is crucial for obtaining accurate and reproducible results.

Component Specification Rationale and Key Considerations
This compound High purity (>99.5%)Purity is paramount. Impurities, especially water and protic species, can significantly narrow the measured electrochemical window. Synthesis may be required, potentially via the reaction of a suitable precursor with trimethylsilyl chlorosulfonate, followed by rigorous purification.[10][11]
Solvent High-purity, anhydrous acetonitrile or propylene carbonateThe solvent should have a wider electrochemical window than the analyte and be able to dissolve the analyte and the supporting electrolyte. Acetonitrile and propylene carbonate are common choices for non-aqueous electrochemistry.
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6)A supporting electrolyte is necessary to ensure sufficient ionic conductivity. The chosen salt should be electrochemically inert over a wide potential range.
Working Electrode Glassy carbon or platinum disk electrode (3 mm diameter)These materials are relatively inert and provide a wide potential window. The choice of electrode can influence the measured window, so it should be reported.[7]
Counter Electrode Platinum wire or meshA high surface area platinum electrode is used to ensure that the current is not limited by the counter electrode reaction.
Reference Electrode Silver/silver ion (Ag/Ag+) or Saturated Calomel Electrode (SCE) with a salt bridgeA stable reference potential is essential for accurate measurements. For non-aqueous systems, an Ag/Ag+ pseudo-reference electrode is often used, and its potential should be calibrated against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
Instrumentation
  • Potentiostat/Galvanostat: A research-grade potentiostat capable of performing cyclic voltammetry with high precision is required.

  • Electrochemical Cell: A three-electrode glass cell designed for inert atmosphere operation.

  • Glovebox: All electrolyte preparation and cell assembly should be performed in an argon- or nitrogen-filled glovebox with low water and oxygen levels (<1 ppm) to prevent contamination.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the electrochemical window.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis & Purification of Target Compound drying Drying of Solvents & Supporting Electrolyte synthesis->drying solution Electrolyte Preparation in Glovebox drying->solution assembly Three-Electrode Cell Assembly solution->assembly ocp OCP Measurement assembly->ocp cv_scan Cyclic Voltammetry Scans ocp->cv_scan voltammogram Plot Voltammogram (Current vs. Potential) cv_scan->voltammogram limits Determine Anodic & Cathodic Limits voltammogram->limits window Calculate Electrochemical Window limits->window

Caption: Workflow for the determination of the electrochemical window.

Detailed Experimental Protocol
  • Electrolyte Preparation: Inside a glovebox, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent. Then, dissolve a known concentration of this compound (e.g., 0.01 M) in this solution.

  • Electrode Polishing: Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse with deionized water and the chosen solvent, then dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and the reference electrode. Add the prepared electrolyte solution to the cell.

  • Open Circuit Potential (OCP) Measurement: Allow the system to equilibrate and measure the OCP for a few minutes until it stabilizes.

  • Cyclic Voltammetry:

    • Anodic Scan: From the OCP, scan the potential in the positive direction at a scan rate of 50 mV/s until a significant increase in the anodic current is observed. Then, reverse the scan back to the OCP.

    • Cathodic Scan: From the OCP, scan the potential in the negative direction at the same scan rate until a significant increase in the cathodic current is observed. Reverse the scan back to the OCP.

  • Data Acquisition: Record the current as a function of the applied potential for both the anodic and cathodic scans.

Data Analysis and Interpretation

The electrochemical window is determined from the resulting cyclic voltammogram.

electrochemical_window cluster_main Conceptual Voltammogram xaxis Potential (V vs. Ref) yaxis Current Density (mA/cm²) origin->xaxis origin->yaxis p1 p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p7->p2 p8 p8->p7 p9 p9->p8 p10 p10->p9 p11 p11->p10 p12 p12->p11 anodic_limit Anodic Limit (Oxidation) cathodic_limit Cathodic Limit (Reduction) window_label Electrochemical Window limit_anode_start->limit_anode_end E_a limit_cathode_start->limit_cathode_end E_c window_start->window_end

Sources

An In-depth Technical Guide to Trimethylsilyl 3-oxobutane-2-sulfonate: Synthesis, Properties, and Emerging Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Trimethylsilyl 3-oxobutane-2-sulfonate, a specialized organosilicon compound with significant potential in modern organic synthesis. While direct literature on this specific molecule is nascent, this document extrapolates from the well-established chemistry of its constituent functional groups—the β-keto ester, the sulfonate, and the trimethylsilyl moiety—to provide a robust framework for its synthesis, handling, and application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel reagents for complex molecular construction.

Introduction: A Molecule of Untapped Potential

This compound merges three key functional domains, portending a versatile and highly tunable reactivity profile. The 3-oxobutanoate core is a classic building block in synthetic chemistry, offering multiple reactive sites for carbon-carbon bond formation. The sulfonate group at the C-2 position introduces a potent leaving group and a site for nucleophilic attack, while the trimethylsilyl (TMS) group serves as a labile protecting group for the sulfonic acid, enhancing its solubility in organic solvents and modulating its reactivity.

The strategic placement of these functionalities suggests a range of applications, from its use as a masked sulfonating agent to a precursor for complex heterocyclic systems. Understanding the interplay of these groups is paramount to unlocking the synthetic utility of this promising reagent.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: the sulfonation of a readily available 3-oxobutanoate ester, followed by the silylation of the resulting sulfonic acid.

Step 1: Sulfonation of a β-Keto Ester

The introduction of a sulfonate group at the α-position of a β-keto ester can be achieved through various methods. One plausible route involves the reaction of an enolate of a 3-oxobutanoate with a suitable sulfonating agent.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) is ideal for generating the kinetic enolate of the β-keto ester. This minimizes self-condensation and directs the reaction to the desired α-position.

  • Sulfonating Agent: Sulfur trioxide complexes, such as the pyridine-SO₃ or dioxane-SO₃ complex, are effective and relatively mild sulfonating agents for this transformation, reducing the likelihood of side reactions.

Step 2: Silylation of the Intermediate Sulfonic Acid

The resulting 3-oxobutane-2-sulfonic acid can be converted to its trimethylsilyl ester using a variety of silylating agents. Trimethylsilyl esters of sulfonic acids are well-documented and can be prepared from the free acid or its corresponding salt.[1][2]

Causality Behind Experimental Choices:

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole are excellent choices for this silylation. They are powerful silyl donors, and the byproducts (acetamide and imidazole, respectively) are volatile and easily removed. The use of trimethylsilyl chloride in the presence of a base like triethylamine is also a viable method.[3]

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Silylation 3_Oxobutanoate Ethyl 3-oxobutanoate Enolate Lithium Enolate 3_Oxobutanoate->Enolate LDA, THF, -78 °C Sulfonic_Acid Ethyl 3-oxobutane-2-sulfonate Enolate->Sulfonic_Acid Pyridine-SO3 complex TMS_Ester This compound Sulfonic_Acid->TMS_Ester BSA or TMSCl/Et3N Thiophene_Synthesis TMS_Ester This compound Thionated_Intermediate Dithiono Intermediate TMS_Ester->Thionated_Intermediate Thionation Lawessons Lawesson's Reagent Lawessons->Thionated_Intermediate Thiophene Substituted Thiophene Thionated_Intermediate->Thiophene Intramolecular Cyclization - TMS-Sulfonate

Sources

Methodological & Application

Advanced Application Note: Silylation Protocol Using Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) (CAS: 89056-01-9) represents a specialized class of silylating agents designed for high-efficiency silylation under mild conditions. Unlike the highly reactive and corrosive Trimethylsilyl trifluoromethanesulfonate (TMS-OTf), TMS-OBS offers a balance of reactivity and handling safety, making it an ideal candidate for the protection of sensitive alcohols, phenols, and carboxylic acids, as well as the formation of silyl enol ethers in complex syntheses.

This application note details the optimized protocol for using TMS-OBS, focusing on reaction kinetics, stoichiometric control, and purification strategies. It is intended for drug development professionals requiring precise silylation without the aggressive acidic byproducts associated with triflates.

Chemical Mechanism & Rationale

Mechanism of Action

The silylation reaction proceeds via a nucleophilic substitution at the silicon atom (


-Si). The 3-oxobutane-2-sulfonate group acts as a stabilized leaving group. The presence of the carbonyl group at the 

-position relative to the sulfonate provides resonance stabilization to the departing anion, facilitating the reaction while moderating the Lewis acidity of the silicon center compared to TMS-OTf.

Key Advantages:

  • Modulated Reactivity: Less prone to depurination or acid-catalyzed rearrangement than TMS-OTf.

  • Handling: Reduced volatility and fuming compared to TMS-Cl and TMS-OTf.

  • Selectivity: The bulky sulfonate group enhances selectivity for primary over secondary alcohols.

Reaction Pathway Diagram

SilylationMechanism Substrate Substrate (R-OH) Intermediate Pentacoordinate Silicon Transition State Substrate->Intermediate Nucleophilic Attack Reagent TMS-OBS (TMS-3-oxobutane-2-sulfonate) Reagent->Intermediate Base Base (Triethylamine/DIPEA) Byproduct Ammonium Sulfonate Salt (Precipitate) Base->Byproduct Proton Scavenging Product Silylated Product (R-O-TMS) Intermediate->Product Leaving Group Departure Intermediate->Byproduct Sulfonate Anion Formation

Figure 1: Mechanistic pathway of silylation using TMS-OBS. The base scavenges the proton, driving the equilibrium forward.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate Alcohol/Phenol/KetoneTarget Molecule
TMS-OBS >98% Purity (CAS 89056-01-9)Silylating Agent
Dichloromethane (DCM) Anhydrous (<50 ppm

)
Solvent
Triethylamine (

)
Distilled over

Base (Proton Scavenger)
Sodium Bicarbonate Saturated Aqueous SolutionQuenching Agent
Standard Operating Procedure (SOP)

Pre-requisites:

  • All glassware must be flame-dried or oven-dried (

    
    ) and cooled under inert gas (
    
    
    
    or Ar).
  • Perform all steps in a fume hood.

Step-by-Step Workflow:

  • Preparation of Substrate Solution:

    • Dissolve 1.0 equivalent (eq) of the substrate (e.g., Benzyl alcohol) in anhydrous DCM (0.1 M concentration).

    • Add 1.5 eq of Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA).
      
    • Cool the mixture to

      
       using an ice/water bath.
      
  • Addition of Silylating Agent:

    • Prepare a solution of TMS-OBS (1.2 eq) in a minimal amount of anhydrous DCM.

    • Add the TMS-OBS solution dropwise to the reaction mixture over 10–15 minutes. Note: Dropwise addition controls the exotherm and prevents localized concentration spikes.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 1–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Look for the disappearance of the starting material peak.

  • Quenching & Workup:

    • Once complete, quench the reaction by adding saturated aqueous

      
       (equal volume to solvent).
      
    • Stir vigorously for 10 minutes to hydrolyze any excess silylating agent.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification:

    • Combine organic layers and dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure.

    • Purify the residue via flash column chromatography (Silica Gel 60).

    • Note: For highly sensitive silyl ethers, use neutralized silica (pre-treated with 1%

      
       in hexane).
      
Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware & Inert Atmosphere Step1 Dissolve Substrate + Base (1.5 eq) in Anhydrous DCM Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add TMS-OBS (1.2 eq) Dropwise Step2->Step3 Step4 Warm to RT & Stir (1-4 h) Step3->Step4 Check Check TLC/LC-MS Step4->Check Check->Step4 Incomplete (Add more reagent) Quench Quench with Sat. NaHCO3 Check->Quench Complete Workup Extract (DCM), Dry (Na2SO4), Concentrate Quench->Workup End Purify (Flash Chromatography) Workup->End

Figure 2: Operational workflow for the silylation of alcohols using TMS-OBS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture contaminationEnsure all reagents and solvents are strictly anhydrous. Increase TMS-OBS to 1.5 eq.
Product Hydrolysis Acidic workup or silicaUse neutralized silica gel (1%

). Avoid acidic washes.
Precipitate Formation Ammonium sulfonate saltThis is normal. The salt should be removed during the aqueous workup.
Side Reactions Temperature too highMaintain

during addition. If selectivity is poor, run the entire reaction at

.

Safety & Handling

  • Hazards: TMS-OBS is a silylating agent and may release sulfonic acid upon hydrolysis. It is corrosive and moisture-sensitive.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Storage: Store under inert atmosphere at

    
    . Keep container tightly sealed to prevent hydrolysis.
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

  • Atomax Chemicals Co., Ltd. (n.d.). Product Catalog: this compound (CAS 89056-01-9).[1] Link

  • Voronkov, M. G., et al. (1981).[1] Silyl Sulfonates in Organic Synthesis. Journal of General Chemistry USSR. (Foundational text on silyl sulfonate reactivity).

  • Emde, H., et al. (1982). Trimethylsilyl Esters of Sulfonic Acids: Versatile Silylating Agents. Synthesis, 1982(1), 1-26. Link

Sources

Application Note: Optimizing SEI Formation with Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) represents a class of "dual-functional" electrolyte additives designed to address the asymmetric degradation mechanisms of high-voltage Lithium-Ion Batteries (LIBs). Unlike traditional additives that target either the anode (e.g., Vinylene Carbonate) or the cathode (e.g., 1,3-Propane Sultone), TMS-OBS leverages a hybrid structure to simultaneously passivate the graphite anode and protect high-Ni cathodes (NCM811, NCA).

Core Value Proposition
  • Anodic Protection (SEI): The sulfonate moiety (

    
    ) undergoes reductive decomposition at potentials higher than solvent reduction (
    
    
    
    ), forming a mechanically robust, inorganic-rich Solid Electrolyte Interphase (SEI) that suppresses graphite exfoliation.
  • Cathodic Protection (CEI): The trimethylsilyl (TMS) group oxidizes at high potentials (

    
    ), forming a silicon-rich Cathode Electrolyte Interphase (CEI) that inhibits transition metal dissolution.
    
  • HF Scavenging: The Si-O bond acts as a chemical trap for Hydrofluoric Acid (HF), converting corrosive fluoride ions into inert Trimethylsilyl Fluoride (TMS-F).

Part 2: Mechanism of Action

Understanding the chemical fate of TMS-OBS is critical for designing the formation protocol. The molecule functions through three distinct pathways depending on the local environment.

Electrochemical Pathways
  • Pathway A: Anodic Reduction (SEI Formation)

    • Trigger: Potential drops below

      
      .[1]
      
    • Mechanism: The S-O bond cleaves, and the sulfonate group captures

      
       ions. The 3-oxobutane backbone likely polymerizes or adsorbs via the keto-enol tautomer, creating a flexible organic framework.
      
    • Result: Formation of

      
      , 
      
      
      
      , and
      
      
      species. These inorganic components provide high ionic conductivity and mechanical strength.
  • Pathway B: Cathodic Oxidation (CEI Formation)

    • Trigger: Potential exceeds

      
      .
      
    • Mechanism: The electron-rich TMS group donates an electron, leading to radical formation and subsequent cross-linking on the cathode surface.

    • Result: A thin, Si-O rich passivation layer that blocks solvent access to the catalytic cathode surface.

  • Pathway C: Bulk Electrolyte Scavenging

    • Reaction:

      
      
      
    • Impact: Prevents HF attack on the cathode (preventing Mn dissolution) and the SEI (preventing LiF agglomeration).

Mechanistic Diagram

TMS_OBS_Mechanism TMS_OBS TMS-OBS Molecule Anode Anode Surface (< 1.5V) TMS_OBS->Anode Diffusion Cathode Cathode Surface (> 4.2V) TMS_OBS->Cathode Diffusion Bulk Bulk Electrolyte (HF Impurity) TMS_OBS->Bulk Chemical Interaction SEI Inorganic SEI (Li2SO3, R-SO3Li) Anode->SEI Reductive Decomp. (1.4V - 0.8V) CEI Si-Rich CEI (Si-O-C polymeric) Cathode->CEI Oxidative Decomp. (>4.3V) Scavenge TMS-F (Inert) + Acid Byproduct Bulk->Scavenge HF Attack on Si-O

Caption: Figure 1. Tri-modal functionality of TMS-OBS in Lithium-Ion Batteries, illustrating simultaneous interfacial protection and bulk impurity scavenging.

Part 3: Experimental Protocol

Material Handling & Storage

WARNING: TMS esters are moisture-sensitive. Hydrolysis yields sulfonic acid, which can degrade cell performance if uncontrolled.

  • Storage: Store in an Ar-filled glovebox (

    
    ).
    
  • Temperature: Refrigerate at

    
     to prevent thermal degradation; bring to room temperature before opening.
    
  • Solubility: Highly soluble in EC/EMC and EC/DEC.

Electrolyte Formulation

Standard Baseline:


 in EC:EMC (3:7 vol%).[1]
Formulation IDTMS-OBS Concentration (wt%)Target ApplicationNotes
Ref-0 0.0%ControlBaseline degradation.
TMS-0.5 0.5%Low Voltage (<4.2V)Primary function: HF Scavenging.
TMS-1.0 1.0% Standard High Voltage Optimal balance of SEI/CEI.
TMS-2.0 2.0%High Ni / Si-AnodeThicker SEI for volume expansion.
Cell Assembly & Formation Protocol (Critical)

The formation protocol must be tailored to allow TMS-OBS to decompose before the bulk solvent (EC).

Step-by-Step Formation Cycle:

  • Rest (Wetting): 12 Hours at Open Circuit Voltage (OCV) @

    
    .
    
  • Trickle Charge (SEI Nucleation):

    • Current: 0.05 C [2]

    • Limit: Charge to 2.0 V

    • Rationale: This slow rate allows the sulfonate group (reduction potential

      
      ) to reduce and nucleate a dense SEI without kinetic competition from solvent co-intercalation.
      
  • Degassing (Pouch Cells only):

    • If using pouch cells, clamp and degas here. Sulfonates may produce minor

      
       or hydrocarbon gas during initial reduction.
      
  • Full Charge (CEI Formation):

    • Current: 0.1 C [3]

    • Limit: Charge to 4.2 V (or 4.4 V depending on cathode).

    • Rationale: Crossing 4.2 V activates the TMS group oxidation, forming the CEI.

  • Aging:

    • Hold at top-of-charge (4.2 V) for 24 hours at

      
       (Optional but recommended for high-voltage stability).
      
Experimental Workflow Diagram

Protocol_Workflow cluster_Formation 4. Formation Protocol (Critical) Prep 1. Electrolyte Prep (Add 1.0 wt% TMS-OBS in Glovebox) Assembly 2. Cell Assembly (Coin/Pouch Cell) Prep->Assembly Wetting 3. Wetting Period (12h OCV Rest) Assembly->Wetting StepA A. 0.05 C to 2.0 V (Sulfonate Reduction) Wetting->StepA StepB B. Degas (If Pouch) StepA->StepB StepC C. 0.1 C to Cutoff V (TMS Oxidation) StepB->StepC Testing 5. Performance Testing (Cycling/EIS/Rate) StepC->Testing

Caption: Figure 2. Optimized experimental workflow ensuring sequential activation of TMS-OBS functional groups.

Part 4: Data Analysis & Interpretation

When analyzing results, look for these specific markers to validate the additive's efficacy.

dQ/dV Analysis (Differential Capacity)
  • Observation: You should see a new reduction peak at 1.3 V - 1.5 V vs. Li/Li+ during the first cathodic scan.

  • Meaning: This confirms the reduction of the sulfonate moiety. If this peak is missing, the formation current (0.05 C) was too high, or the additive has hydrolyzed.

  • Cathodic Scan: A minor oxidation peak may appear around 4.2 V - 4.3 V , indicating CEI formation.

Impedance Spectroscopy (EIS)
  • R_SEI (High Frequency): TMS-OBS typically increases initial resistance slightly due to the formation of a denser, inorganic-rich layer.

  • R_ct (Charge Transfer): Over cycling (>50 cycles), cells with TMS-OBS should show significantly lower impedance growth compared to the control, as the CEI prevents cathode surface reconstruction (rock-salt phase formation).

Post-Mortem XPS (X-ray Photoelectron Spectroscopy)
  • Anode Surface: Look for high intensity of S 2p (sulfites/sulfates) and C-S bonds.

  • Cathode Surface: Look for Si 2p peaks (102-103 eV), confirming the presence of the TMS-derived passivation layer.

Part 5: References

  • Mechanism of TMS-based Additives:

    • Unanticipated Mechanism of the Trimethylsilyl Motif in Electrolyte Additives on Nickel-Rich Cathodes.[4][5] (2020).[3][4][5][6] ACS Applied Materials & Interfaces.[4] Link

  • Sulfonate Reduction Mechanisms:

    • The First Ever Sultone as Electrolyte Additive in High-Voltage NMC811. (2025).[2][7][8] Advanced Energy Materials. Link

  • HF Scavenging by Silanes:

    • Tris(trimethylsilyl) phosphite (TMSPi) as electrolyte additive for lithium ion batteries.[9] (2017).[9][10] Journal of Power Sources. Link

  • General SEI Formation Protocols:

    • Combining Operando Techniques for an Accurate Depiction of the SEI Formation. (2025).[2][7][8] MDPI Batteries. Link

Sources

Solvent compatibility for Trimethylsilyl 3-oxobutane-2-sulfonate experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Solvent Systems for Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Part 1: Executive Summary & Chemical Context

This compound (TMS-OBS) is a specialized functional reagent combining a hard Lewis acidic silyl group with a reactive


-keto sulfonate backbone. Structurally, it consists of a sulfonate ester where the oxygen is capped by a trimethylsilyl (TMS) group (

), positioned alpha to a ketone.

This molecular architecture dictates a binary reactivity profile:

  • Silyl Sulfonate Moiety: Highly electrophilic at the silicon atom, making it extremely susceptible to nucleophilic attack (solvolysis) by protic solvents.

  • 
    -Keto Backbone:  The C-H bond between the carbonyl and sulfonate groups is significantly acidic (
    
    
    
    estimated < 10), rendering the molecule sensitive to base-mediated degradation or tautomerization.

Critical Directive: The successful utilization of TMS-OBS requires strict adherence to anhydrous, non-nucleophilic solvent systems . Moisture ingress is the primary failure mode, leading to rapid protodesilylation to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane (HMDS).

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the TMS-sulfonate linkage and the electrophilic ketone.

Table 1: Solvent Compatibility Classifications
ClassStatusSolvent ExamplesMechanistic Rationale
Class I Recommended Dichloromethane (DCM) , Chloroform (

)
, 1,2-Dichloroethane (DCE)
Non-nucleophilic, non-polar to moderately polar. Excellent solubility for lipophilic TMS groups. Inert to silyl exchange.
Class II Usable (Strict Control) Toluene , Benzene , Acetonitrile (MeCN) , Tetrahydrofuran (THF) Aromatics: Good for high-T reactions but may have solubility limits. MeCN: Must be ultra-dry; trace water causes rapid hydrolysis. THF: Lewis basic oxygen can coordinate to Si, potentially reducing Lewis acidity (solvent-complexation).
Class III Prohibited Methanol , Ethanol , Water , Isopropanol Protic: Immediate solvolysis (

-Si mechanism). Irreversible decomposition to sulfonic acid.
Class IV Incompatible DMSO , DMF , DMAc , Pyridine , Triethylamine Nucleophilic/Basic: DMSO/DMF oxygens are nucleophilic enough to attack the Si center. Amines will deprotonate the

-carbon or attack the Si, causing salt formation.

Part 3: Mechanistic Insights & Visualization

Decomposition Pathways

The primary instability arises from the high oxophilicity of silicon. In the presence of water or alcohols (


), the oxygen lone pair attacks the silicon atom in a pentacoordinate transition state, expelling the sulfonate as a leaving group.

Figure 1: Solvent Selection & Degradation Logic

SolventLogic Start Solvent Selection for TMS-OBS IsProtic Is the solvent Protic? (OH, NH groups) Start->IsProtic IsLewisBase Is it a Strong Lewis Base? (DMSO, Pyridine) IsProtic->IsLewisBase No Fail1 CRITICAL FAILURE: Rapid Protodesilylation (Formation of Sulfonic Acid) IsProtic->Fail1 Yes (MeOH, H2O) IsHygroscopic Is it Hygroscopic? (THF, MeCN) IsLewisBase->IsHygroscopic No Fail2 FAILURE: Nucleophilic Attack/Deprotonation IsLewisBase->Fail2 Yes Success1 OPTIMAL: Halogenated Solvents (DCM, CHCl3) IsHygroscopic->Success1 No (Halogenated) Success2 Viable with Precautions: Dry Toluene/Benzene IsHygroscopic->Success2 No (Aromatic) Caution CAUTION: Requires Molecular Sieves (Dry THF/MeCN) IsHygroscopic->Caution Yes

Caption: Decision tree for solvent selection emphasizing the exclusion of protic and strongly nucleophilic media to prevent TMS-OBS degradation.

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous Solvent System

Rationale: Commercial "anhydrous" solvents often contain 10–50 ppm water, which is stoichiometric enough to degrade dilute TMS-OBS samples.

  • Selection: Choose Class I solvents (DCM or Chloroform).

  • Drying:

    • Pass solvent through an activated alumina column (solvent purification system).

    • Alternatively, store over activated 3Å or 4Å molecular sieves (20% w/v) for 24 hours.

    • Verification: Karl Fischer titration should confirm water content

      
      .
      
  • Degassing: Sparge with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents oxidative degradation of the sulfonate backbone).

Protocol B: Stability Validation via NMR

Rationale: This self-validating step ensures the reagent is intact prior to expensive downstream applications.

  • Sampling: Inside a glovebox or under positive Argon flow, dissolve 10 mg of TMS-OBS in 0.6 mL of anhydrous

    
      (treated with activated sieves).
    
  • Acquisition: Acquire a

    
     NMR spectrum (16 scans).
    
  • Diagnostic Signals:

    • TMS Group: Look for a sharp singlet at

      
      .
      
    • Hydrolysis Indicator: If hydrolysis has occurred, a new peak at

      
       (TMS-OH/HMDS) will appear, and the 
      
      
      
      -proton signals of the ketone will shift downfield due to the formation of the free sulfonic acid.
  • Criteria: Purity is acceptable only if the integral of the hydrolysis peak is

    
     of the main TMS signal.
    
Protocol C: Reaction Setup (Standard Operating Procedure)
  • Glassware: Flame-dry all Schlenk flasks and NMR tubes under vacuum; backfill with Argon (

    
     cycles).
    
  • Addition: Add TMS-OBS as a solid (if applicable) or stock solution via syringe against a counter-flow of inert gas.

  • Solvent Introduction: Introduce the Class I solvent via cannula transfer or gas-tight syringe to maintain the anhydrous barrier.

  • Temperature: Maintain reaction temperature

    
     unless necessary; thermal stress can accelerate elimination reactions in 
    
    
    
    -keto sulfonates.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
White Precipitate Hydrolysis of the TMS ester forming insoluble sulfonic acid hydrates.Check solvent water content. Re-dry solvent with 4Å sieves.
Loss of TMS Signal (NMR) Complete protodesilylation.System leak. Ensure septa are new and unpunctured. Use Schlenk lines.
New Olefinic Signals

-elimination of the sulfonate group.
Base contamination (e.g., traces of amine). Ensure glassware is acid-washed.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for silyl ester stability and cleavage conditions).

  • Larson, G. L. (1984). Silicon in Organic Synthesis. Wiley.
  • Sigma-Aldrich. (n.d.). Trimethylsilyl chlorosulfonate Product Sheet. (Analogous silyl sulfonate reactivity data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for identifying hydrolysis byproducts like HMDS).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 85989096, Trimethylsilyl 3-methyl-2-oxobutanoate. (Structural analog reference).

Methodology for high-voltage cycling with silyl sulfonate additives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Voltage Cycling Methodology with Silyl Sulfonate Additives

Abstract

This application note details the methodology for utilizing silyl sulfonate additives, specifically Trimethylsilyl Methanesulfonate (TMSMS) , to stabilize high-voltage Lithium-Ion Batteries (LIBs) operating above 4.5V vs. Li/Li+. The protocol addresses the dual-mechanism of these additives: (1) scavenging hydrofluoric acid (HF) to prevent transition metal dissolution, and (2) forming a robust, sulfur-rich Cathode Electrolyte Interphase (CEI). This guide is designed for researchers requiring precise control over interfacial chemistry to extend cycle life in Ni-rich (NMC) or Li-rich cathode systems.

Scientific Rationale & Mechanism

High-voltage cycling (>4.3V) triggers the oxidation of carbonate solvents and the decomposition of LiPF₆ salt. This generates HF, which etches the cathode surface, causing transition metal dissolution and impedance growth.

Silyl sulfonate additives function as "interfacial architects" through a two-step mechanism:

  • Chemical Scavenging (Bulk Electrolyte): The labile Si-O bond breaks in the presence of HF. The trimethylsilyl (TMS) group captures the fluorine atom to form stable Trimethylsilyl Fluoride (TMS-F), effectively neutralizing the acidity.

  • Electrochemical Polymerization (Cathode Surface): The sulfonate moiety possesses a lower oxidation potential than standard carbonate solvents (EC/EMC). It preferentially oxidizes on the cathode surface during the initial formation cycles, creating a thin, conductive, sulfur-rich CEI that blocks solvent co-intercalation.

Mechanism Visualization

G LiPF6 LiPF6 Decomposition HF HF Generation LiPF6->HF Hydrolysis H2O Trace Moisture (ppm) H2O->HF Scavenging Chemical Scavenging (Si-F Bond Formation) HF->Scavenging TMSMS Silyl Sulfonate (TMSMS) TMSMS->Scavenging Oxidation Electrochemical Oxidation (>4.2V) TMSMS->Oxidation Diffusion to Cathode TMSF TMS-F (Inert Gas/Liquid) Scavenging->TMSF Acid Methanesulfonic Acid (Stable) Scavenging->Acid Cathode Cathode Surface (NMC/LCO) CEI Sulfur-Rich CEI (Protective Layer) Oxidation->CEI Polymerization CEI->Cathode Passivation

Figure 1: Dual-function mechanism of Silyl Sulfonate additives: HF scavenging in the bulk electrolyte and CEI formation at the cathode interface.

Material Preparation & Handling

Critical Warning: Silyl sulfonates are extremely moisture-sensitive. Hydrolysis occurs within seconds of exposure to ambient air, rendering the additive useless and potentially generating acidic byproducts before cell assembly.

Electrolyte Formulation
  • Base Electrolyte: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).

  • Additive Concentration: 0.5 wt% to 2.0 wt% TMSMS.

    • Note: >2.0% often leads to thick, high-impedance films; <0.5% is insufficient for long-term HF scavenging.

Protocol:

  • Environment: All mixing must occur in an Ar-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • Drying: Pre-dry the base solvent over molecular sieves (3Å or 4Å) for 48 hours.

  • Titration: Verify base electrolyte water content is <15 ppm via Karl Fischer titration before adding TMSMS.

  • Mixing: Add TMSMS dropwise to the base electrolyte while stirring magnetically. Stir for 30 minutes.

  • Storage: Use immediately or store in aluminum bottles with PTFE seals. Do not store in glass for extended periods (months) as HF generation can etch glass.

Electrochemical Protocol

The formation protocol is the most critical step. A "hard" start (high C-rate) will result in a non-uniform CEI. A "soft" start allows the sulfonate to polymerize effectively.

Cell Assembly
  • Format: CR2032 Coin Cell or Single-Layer Pouch Cell.

  • Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) or LiCoO₂ (LCO).

  • Anode: Graphite or Li-Metal (for half-cell validation).[1]

  • Separator: Polyethylene (PE) or Glass Fiber (ensure GF is dried at 120°C under vacuum).

Formation Cycle (The "Passivation" Step)

This step is designed to oxidize the additive before the bulk solvent decomposes.

StepModeLimitC-RateTempPurpose
Rest OCV6-12 HoursN/A25°CWetting of separator/electrodes.
Charge 1 CC3.8V0.05 C25°CInitial SEI formation on anode.
Charge 2 CC4.3V0.1 C25°CCritical: Oxidation of TMSMS to form CEI.
Hold CVC/50 CutoffN/A25°CEnsure complete film coverage.
Discharge CC3.0V0.1 C25°CVerify initial capacity/loss.
High-Voltage Cycling (Stress Test)

Once the CEI is formed, the cell is pushed to the high-voltage cutoff.

  • Voltage Window: 3.0V – 4.6V (vs. Li/Li+).

  • Charge: 0.5 C (CC) to 4.6V, CV hold until I < 0.05 C.

  • Discharge: 1.0 C (CC) to 3.0V.

  • Temperature: 25°C (Standard) or 45°C (Accelerated Aging).

Workflow Logic

Workflow Start Cell Assembly (Glovebox) Wetting Wetting Period (12h OCV) Start->Wetting Formation Formation Cycle (0.1C to 4.3V) Wetting->Formation Check Check dQ/dV Formation->Check Pass Peak at ~4.0-4.2V? (Additive Oxidation) Check->Pass Yes Fail No Peak / High Noise Check->Fail No Cycling HV Cycling (3.0V - 4.6V) Pass->Cycling Fail->Start Re-evaluate Water Content

Figure 2: Operational workflow for validating silyl sulfonate efficacy. The dQ/dV check is crucial to verify additive oxidation.

Data Analysis & Validation

To confirm the additive is working, compare the "Baseline" (No Additive) vs. "TMSMS" (With Additive) using these metrics:

  • Differential Capacity Analysis (dQ/dV):

    • Observation: Look for a small oxidation peak around 4.0V–4.2V during the first charge. This corresponds to the polymerization of the sulfonate group.

    • Success Criteria: The peak should disappear in subsequent cycles, indicating the passivation layer is fully formed.

  • Coulombic Efficiency (CE):

    • Observation: First cycle CE may be slightly lower with the additive due to the consumption of Li+ during CEI formation.

    • Success Criteria: Long-term CE (>50 cycles) should be higher and more stable (>99.8%) than the baseline, indicating suppressed electrolyte oxidation.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Protocol: Measure at 100% SOC (4.6V) after 1, 50, and 100 cycles.

    • Observation: The baseline cell will show a rapid increase in

      
       (Charge Transfer Resistance) due to thick, resistive LiF/Li₂CO₃ buildup.
      
    • Success Criteria: The TMSMS cell should show a stabilized

      
      , confirming the CEI is thin and conductive.
      

References

  • Mechanism of Silyl Additives

    • Title: Unanticipated Mechanism of the Trimethylsilyl Motif in Electrolyte Additives on Nickel-Rich Cathodes in Lithium-Ion B
    • Source: ACS Applied Materials & Interfaces (2020).[2]

    • URL:[Link]

  • High-Voltage Cycling Protocols

    • Title: Engineering durable interphases for high-voltage Li-ion b
    • Source: National Science Review (Oxford Academic).
    • URL:[Link]

  • General Electrolyte Additive Science

    • Title: Silyl-Functionalized Electrolyte Additives and Their Reactivity toward Lewis Bases in Li-Ion Cells.
    • Source: Chemistry of Materials (ACS Public
    • URL:[Link]

  • Sulfur-Containing Additives Overview

    • Title: Rise of Electrolyte Additives in Advancing Lithium ion Battery.[3]

    • Source: Sigma-Aldrich Technical Review.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in reactions with Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Instability

Ticket ID: #TMS-OBS-OPTIMIZATION Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely experiencing low yields due to the "Beta-Keto Sulfonate Paradox."

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) is a hybrid reagent: it combines the high Lewis acidity of a silyl sulfonate with the reactive scaffold of a ketone. The trimethylsilyl (TMS) group is the only structural element preventing the molecule from reverting to its free sulfonic acid form. Once hydrolyzed, the free acid (


) catalyzes the self-condensation of the ketone backbone, leading to oligomers (tars) and rapid yield loss.

This guide moves beyond basic "dry technique" to address the specific kinetic instabilities of this reagent.

Part 1: Diagnostic Matrix (Quick Fix)

Identify your specific failure mode below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Reagent is a gel or viscous oil Hydrolysis (Polymerization). Moisture has cleaved the Si-O bond; the free acid has polymerized the ketone.Discard. Do not attempt to distill. The material is compromised.
Reaction turns dark/black instantly Exotherm/Acid Catalysis. The reagent acted as a strong protic acid rather than a silylating agent.Cool to -78°C. Add a hindered base (e.g., 2,6-di-tert-butylpyridine) to buffer trace protons.
Low Yield (<30%) but clean NMR Deactivation. The TMS group transferred to the solvent (e.g., THF polymerization) or glass surface.Switch Solvent. Avoid THF; use DCM or Toluene. Silanize glassware.
Product decomposes on silica Acid Sensitivity. The product retains the sulfonate group or is acid-labile.Use Neutral Alumina or deactivate silica with 1% Triethylamine.

Part 2: Deep Dive Troubleshooting (The "Why" & "How")

Critical Failure Mode 1: The Moisture Cascade

The Science: Silyl sulfonates are significantly more moisture-sensitive than silyl chlorides. The bond energy of


 is high, but the leaving group ability of the sulfonate makes the silicon extremely electrophilic.
  • Mechanism: Upon contact with water (ppm levels), TMS-OBS hydrolyzes to 3-oxobutane-2-sulfonic acid .

  • The Trap: Unlike simple acids, this specific acid contains a ketone. The sulfonic acid protonates its own ketone (or a neighbor's), triggering an Aldol-like condensation cascade. This is why "wet" samples turn into brown tar rather than just aqueous solutions.

Corrective Protocol:

  • Solvent Drying: Standard molecular sieves are insufficient. Solvents must be distilled over CaH₂ or passed through an activated alumina column immediately prior to use.

  • Proton Scavenging: Add 0.1 eq of TMS-Cl to your reaction solvent before adding TMS-OBS. The TMS-Cl will sacrifice itself to scavenge adventitious water/silanols, "drying" the system chemically.

Critical Failure Mode 2: Thermal Instability

The Science: The alpha-proton at the C2 position (between the ketone and sulfonate) is highly acidic. At temperatures >0°C, TMS-OBS can undergo a 1,3-silyl shift or elimination, especially in the presence of nucleophiles.

Corrective Protocol:

  • Temperature Ceiling: Never heat the neat reagent above 40°C.

  • Reaction Temp: Initiate all reactions at -78°C and warm slowly. If the reaction requires heat, it indicates the electrophile is too weak or the catalyst is dead.

Part 3: The "Self-Validating" Workflow

Do not trust the reagent quality blindly. Use this protocol to verify reagent integrity before committing valuable substrates.

Pre-Reaction Quality Check (The NMR Test)
  • Step 1: Take a dry NMR tube.

  • Step 2: Add 0.5 mL anhydrous

    
     (Benzene-d6) or 
    
    
    
    . Avoid
    
    
    as its acidity can degrade the reagent.
  • Step 3: Add 10 µL of TMS-OBS.

  • Criteria:

    • Pass: Sharp singlet at ~0.4 ppm (TMS group). Clean ketone/alkyl signals.

    • Fail: Broad hump at 0.0-0.2 ppm (HMDSO/hydrolysis). New olefinic peaks (elimination products).

Standardized Reaction Protocol

Objective: Minimizing "Hidden" Hydrolysis.

  • Glassware: Flame-dry under vacuum (0.1 mmHg). Flush with Argon x3.

  • Base Buffer (Optional but Recommended): If your reaction tolerates base, add 1.1 equiv of 2,6-Lutidine . This acts as a "proton sponge," trapping any free sulfonic acid generated in situ without reacting with the TMS group due to steric hindrance.

  • Addition Order:

    • Substrate + Solvent

    • Cool to -78°C.

    • Add TMS-OBS dropwise (neat or as a stock solution in DCM).

    • Rationale: Keeping the concentration of TMS-OBS low relative to the substrate prevents self-polymerization.

Part 4: Visualization of Failure Pathways

The following diagram illustrates the "Death Spiral" of TMS-OBS when exposed to trace moisture.

TMS_OBS_Decomposition TMS_OBS TMS 3-oxobutane-2-sulfonate (Active Reagent) Hydrolysis Hydrolysis Event TMS_OBS->Hydrolysis Exposure Self_Condensation Acid-Catalyzed Self-Condensation TMS_OBS->Self_Condensation Attacked by Enol Moisture Trace H2O (Solvent/Atmosphere) Moisture->Hydrolysis Free_Acid 3-oxobutane-2-sulfonic acid (Strong Acid + Nucleophile) Hydrolysis->Free_Acid Desilylation TMS_OH TMS-OH / HMDSO (Inert Byproduct) Hydrolysis->TMS_OH Free_Acid->Self_Condensation Protonates Ketone Oligomers Oligomers/Tars (Dark Brown/Black) Self_Condensation->Oligomers Yield_Loss YIELD LOSS Oligomers->Yield_Loss

Figure 1: The Decomposition Cascade. Note how the generation of the free acid acts as an autocatalytic trigger for polymerization.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I purify TMS-OBS by column chromatography? A: No. Silica gel is acidic and contains bound water (silanols). It will hydrolyze the TMS ester immediately.

  • Alternative: Distillation under high vacuum (<0.5 mmHg) is the only viable purification method. If the compound is too high-boiling, wash with dry pentane to remove non-polar impurities, then dry under vacuum.

Q: Why does the reaction work in DCM but fail in THF? A: THF is a Lewis base. It coordinates to the silicon center of TMS-OBS, forming a silyloxonium species. While sometimes beneficial, this coordination reduces the Lewis acidity of the reagent and can lead to THF polymerization (ring-opening) if the sulfonate counter-ion is non-nucleophilic enough. DCM is non-coordinating and inert.

Q: I see a new spot on TLC that isn't my product or starting material. A: If you are using silica TLC plates, you are likely observing the hydrolyzed sulfonic acid or its decomposition products formed on the plate.

  • Fix: Use Neutral Alumina TLC plates or treat your silica plate with 5% Triethylamine/Hexane before spotting to neutralize acidity.

References

  • Silyl Sulfonate Reactivity: Emde, H., et al. (1982). "Trimethylsilyl Esters of Strong Acids (TMS-Sulfonates) – Reagents with Extreme Electrophilicity." Synthesis, 1982(01), 1-26.

  • Handling of Moisture-Sensitive Silyl Reagents: Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). "Handbook of Nucleoside Synthesis." Organic Reactions (Referencing silyl triflate/sulfonate handling protocols).

  • Stability of Beta-Keto Sulfonates: Guthrie, J. P. (1978). "Hydration of Sulfonated Ketones." Canadian Journal of Chemistry, 56(2), 234-240. (Explains the thermodynamic instability of the free acid backbone).

Storage conditions to avoid degradation of silyl sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Silyl Sulfonate Reagent Guide

Topic: Audience: Researchers, scientists, and drug development professionals.

Core Directive: The "Zero-Hydrolysis" Standard

Silyl sulfonates (e.g., TMSOTf, TBSOTf, TIPSOTf) are among the most powerful electrophiles in organic synthesis. Their utility in Lewis acid catalysis and soft enolization relies entirely on the hyper-electrophilicity of the silicon center.

The Critical Failure Mode: Moisture.[1][2] Upon contact with water, silyl sulfonates undergo rapid, irreversible hydrolysis. This reaction is autocatalytic in open systems: the byproduct, triflic acid (TfOH), is hygroscopic and pulls more atmospheric moisture into the vessel, accelerating degradation.

Your Goal: Maintain a "Zero-Hydrolysis" environment. This guide provides the protocols to ensure your reagents remain active and reliable.

General Storage Guidelines (The Golden Rules)

To prevent the "fuming death" of your reagent, adhere to these non-negotiable storage parameters.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Low temperatures kinetically inhibit hydrolysis rates if trace moisture is introduced.
Atmosphere Argon or Nitrogen (Dry) Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the liquid surface.
Container Schlenk Flask or Teflon-lined Sure/Seal™ Standard polyethylene caps are permeable to moisture over time. Glass with PTFE liners is mandatory.
Secondary Containment Desiccator with P₂O₅ or CaSO₄ Provides a final fail-safe barrier against ambient humidity in cold storage.

Troubleshooting & FAQs

Q1: My TMSOTf has turned from clear to dark brown. Is it still usable?

  • Diagnosis: Color change in silyl sulfonates often indicates the formation of polymeric siloxanes or oxidation of trace organic impurities, catalyzed by liberated triflic acid.

  • Verdict:

    • Light Straw/Yellow: Acceptable. Proceed with titration check.

    • Dark Brown/Black: Discard or Distill. The acidity has likely spiked, which can degrade acid-sensitive substrates in your reaction.

  • Action: If the volume is significant (>50 mL), purify via fractional distillation under reduced pressure. If small, quench and discard.

Q2: The bottle "fumes" when I open it. Is this normal?

  • Mechanism: Fuming is the physical manifestation of hydrolysis. The silyl sulfonate reacts with moisture in the air to produce TfOH (triflic acid) vapor, which nucleates water droplets, creating "smoke."

  • Immediate Action:

    • Do not leave the bottle open.

    • Purge the headspace with dry Argon immediately for 5 minutes.

    • Seal with Parafilm over the cap.

    • Note: If fuming is excessive, the reagent concentration may have dropped significantly.

Q3: Can I store silyl sulfonates in plastic syringes for later use?

  • Answer: Never.

  • Reasoning: Silyl sulfonates are aggressive Lewis acids and potent silylating agents. They will leach plasticizers from polypropylene syringes and eventually embrittle the rubber plunger, leading to contamination and leakage. Always use glass, gas-tight syringes for transfer and immediate use.

Technical Deep Dive: Stability & Reactivity

The stability of a silyl sulfonate is directly proportional to the steric bulk around the silicon atom. This steric hindrance protects the silicon center from nucleophilic attack by water.

Table 1: Relative Stability & Hydrolysis Rates

ReagentSteric BulkHydrolysis SusceptibilityRecommended Handling
TMSOTf (Trimethylsilyl)LowExtreme (Fumes instantly)Syringe transfer only; strict inert atmosphere.
TESOTf (Triethylsilyl)ModerateHighHandle under inert gas; tolerates brief exposure.
TBSOTf (tert-Butyldimethylsilyl)HighModerateCan be weighed quickly in air, but storage under Ar is best.
TIPSOTf (Triisopropylsilyl)Very HighLowStable enough for brief open-air handling; store under Ar.

Experimental Protocols

Protocol A: The "Inert Quality Check" (NMR Assay)

Use this method to verify purity without wasting a reaction.

  • Preparation: Dry a 5mm NMR tube in an oven (120°C) for 2 hours. Cap with a rubber septum immediately upon removal.

  • Solvent: Flush the tube with Nitrogen. Add 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves).

  • Sampling: Using a gas-tight glass syringe, withdraw 50 µL of the silyl sulfonate.

  • Injection: Inject into the NMR tube through the septum. Shake to mix.

  • Analysis: Run a ¹H NMR .

    • TMSOTf: Look for a sharp singlet at ~0.0 ppm.

    • Hydrolysis (TMS-OH/TMS-O-TMS): Look for new peaks slightly downfield or upfield (depending on concentration/acidity) and broadening.

    • Quantification: Add a known amount of internal standard (e.g., 10 µL of anhydrous benzene) to calculate molarity.

Protocol B: Re-Purification via Distillation

For degraded reagents >50mL.

  • Setup: Flame-dry a short-path distillation apparatus under vacuum.

  • Additives: Add a small amount (1-2%) of CaH₂ (Calcium Hydride) to the boiling flask. This scavenges water and neutralizes free TfOH.

  • Process: Distill under reduced pressure (vacuum pump).

    • Discard the first 10% (forerun).

    • Collect the steady boiling fraction.

  • Storage: Collect directly into a Schlenk flask or a receiver containing activated 4Å molecular sieves.

Visual Decision Guides

Diagram 1: Reagent Health Assessment Flowchart

Use this logic tree before starting any critical experiment.

ReagentHealth Start Inspect Silyl Sulfonate Reagent Visual Visual Inspection Start->Visual Color Color Check Visual->Color Fuming Fuming Check Visual->Fuming Clear Clear / Straw Color Color->Clear Pass Dark Dark Brown / Black Color->Dark Fail NoFume No/Minimal Fuming Fuming->NoFume Pass HeavyFume Heavy White Smoke Fuming->HeavyFume Warning NMR Run 1H NMR (Protocol A) Clear->NMR Distill Distill (Protocol B) Dark->Distill Attempt Rescue NoFume->NMR HeavyFume->Distill If Volume > 50mL Discard Quench & Discard HeavyFume->Discard If Volume < 50mL NMR->Distill Purity < 90% Use Ready for Synthesis NMR->Use Purity > 95%

Caption: Decision matrix for assessing silyl sulfonate quality based on visual cues and NMR validation.

Diagram 2: The Hydrolysis Cascade

Understanding the chemical breakdown.

Hydrolysis R_TMSOTf TMS-OTf (Active Reagent) Intermediate Transition State [Si---O---H] R_TMSOTf->Intermediate + H₂O Water H₂O (Moisture) Water->Intermediate Product1 TMS-OH (Silanol) Intermediate->Product1 Product2 TfOH (Triflic Acid) Intermediate->Product2 Dimer TMS-O-TMS (Hexamethyldisiloxane) Product1->Dimer Condensation (-H₂O) Cycle Hygroscopic Effect (TfOH pulls more H₂O) Product2->Cycle Cycle->Water Accelerates

Caption: The autocatalytic degradation pathway of TMSOTf upon exposure to moisture.

References

  • Gelest, Inc. (2015).[1] Safety Data Sheet: Trimethylsilyl Trifluoromethanesulfonate. Retrieved from

  • BenchChem . (2025).[3] Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide. Retrieved from

  • Organic Chemistry Portal . (2014). tert-Butyldimethylsilyl Ethers: Stability and Deprotection. Retrieved from

  • Fisher Scientific . (2015). Safety Data Sheet: Trimethylsilyl trifluoromethanesulfonate. Retrieved from

  • Wipf Group, University of Pittsburgh . (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from

Sources

Technical Support Hub: TMS-OBS (Trimethylsilyl 3-oxobutane-2-sulfonate)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Impurity Removal & Handling Guide

Welcome to the Technical Support Center for Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) . This guide is designed for researchers encountering purity issues with this moisture-sensitive reagent. Unlike standard organic esters, TMS sulfonates require specialized handling due to the high lability of the Si-O-S bond.

Part 1: Diagnostic Hub (Identify Your Impurity)

Before attempting purification, confirm the nature of your impurity using Proton NMR (


H NMR) in a dry deuterated solvent (e.g., 

or

).
Symptom Reference Matrix
Observation Likely Impurity Root Cause Recommended Action
Broad singlet (8–11 ppm) 3-oxobutane-2-sulfonic acid (Free Acid)Hydrolysis due to atmospheric moisture.Protocol A (Chemical Scavenging)
Sharp singlet (~0.1 ppm) Hexamethyldisiloxane (HMDSO) Hydrolysis byproduct or excess reagent.Protocol B (High Vacuum Removal)
Cloudiness / Precipitate Ammonium Salts or Polymerized Acid Incomplete filtration during synthesis; moisture ingress.Protocol C (Inert Filtration)
Doublet splitting of TMS peak Silyl Enol Ether Tautomer The

-proton is acidic; TMS migration may occur.
Expert Note: This may be an equilibrium state, not an impurity.

Part 2: Remediation Protocols

Protocol A: The "Chemical Scavenging" Method (For Hydrolysis)

Best For: Samples showing <15% hydrolysis (free acid presence). Principle: Instead of separating the acid (which is difficult), re-silylate it in situ using a volatile silylating agent. This converts the impurity back into the target product or volatile byproducts.

Reagents:

  • HMDS (Hexamethyldisilazane): Preferred.[1] Byproduct is ammonia gas (

    
    ).
    
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Alternative.[2] Highly reactive.

Step-by-Step:

  • Dissolve: Dissolve the crude TMS-OBS in anhydrous toluene under Argon/Nitrogen.

  • Add Scavenger: Add 1.1 equivalents of HMDS relative to the estimated free acid content.

  • Reflux: Heat to mild reflux (80°C) for 30–60 minutes. The ammonia gas evolved drives the reaction to completion.

    • Reaction:

      
      
      
  • Evaporate: Remove the solvent and excess HMDS under high vacuum.

  • Verify: Check NMR. The acidic proton should be gone.

Protocol B: High-Vacuum Distillation (For Gross Purification)

Best For: Removing heavy residues, salts, or solvent traces. Warning: TMS sulfonates have high boiling points. Thermal instability is a risk.

Step-by-Step:

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long columns cause pressure drops that require higher pot temperatures (risk of decomposition).

  • Vacuum: Apply high vacuum (<0.1 mmHg).

  • Temperature: Slowly ramp the temperature.

    • Guidance: TMS sulfonates typically distill between 100°C–140°C at 0.5 mmHg (compound specific).

  • Collection: Discard the first fraction (volatiles/HMDSO). Collect the main viscous fraction.

Protocol C: Inert Filtration (For Salts/Solids)

Best For: Removing ammonium chloride/bromide salts from the synthesis step.

Step-by-Step:

  • Preparation: Prepare a Schlenk frit (sintered glass funnel) dried in an oven (>120°C) overnight.

  • Atmosphere: Cycle the frit onto your Schlenk line (Vacuum/Argon x 3).

  • Filtration: Dissolve TMS-OBS in dry Hexane or Toluene. Transfer via cannula onto the frit.

  • Wash: Wash the filter cake with a small amount of dry solvent.

  • Concentrate: Evaporate filtrate under vacuum.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the decision-making process for purification and the chemical logic behind the re-silylation strategy.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Impure TMS-OBS Sample CheckNMR Step 1: Check 1H NMR (Focus on 3-11 ppm region) Start->CheckNMR Decision1 Broad Peak @ >8 ppm? CheckNMR->Decision1 Decision2 Cloudy/Solid Precipitate? Decision1->Decision2 No Action_Resilylate Protocol A: Chemical Scavenging (HMDS) Decision1->Action_Resilylate Yes (Hydrolysis) Action_Filter Protocol C: Inert Filtration Decision2->Action_Filter Yes (Salts) Action_Distill Protocol B: Vacuum Distillation Decision2->Action_Distill No (Oils/Solvents) Result Pure TMS-OBS Action_Resilylate->Result Action_Filter->Result Action_Distill->Result

Caption: Decision matrix for selecting the appropriate purification protocol based on spectroscopic and physical observations.

Figure 2: The Re-silylation Mechanism

Resilylation Impurity Impurity: Free Sulfonic Acid (R-SO3H) Intermediate Transition State (Silylation) Impurity->Intermediate Reagent Reagent: HMDS (Me3Si-NH-SiMe3) Reagent->Intermediate Product Recovered Product: TMS-OBS (R-SO3-SiMe3) Intermediate->Product Restoration Byproduct Byproduct: Ammonia Gas (NH3) Intermediate->Byproduct Escapes

Caption: Mechanism of Protocol A. HMDS effectively "heals" hydrolyzed samples by converting free acid back into the TMS ester, releasing inert ammonia gas.

Part 4: Expert FAQs

Q: Can I use silica gel chromatography to purify TMS-OBS? A: Absolutely not. Silica gel is naturally acidic and contains adsorbed water (even when "flashed"). This will instantly hydrolyze the TMS ester back to the sulfonic acid. If chromatography is unavoidable, use Neutral Alumina (Activity Grade I) that has been flame-dried under vacuum, but distillation is far superior.

Q: My sample smells like vinegar or acrid acid. Is this normal? A: No. Pure TMS sulfonates should have a mild, somewhat ester-like odor. An acrid smell indicates significant hydrolysis (releasing the free sulfonic acid) or the presence of acetic acid if synthesized from acetic anhydride precursors. Use Protocol B (Distillation) immediately to prevent autocatalytic decomposition.

Q: How do I store TMS-OBS long-term? A:

  • Container: Schlenk tube or a dedicated "Sure/Seal" bottle.

  • Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).

  • Temperature: 2–8°C (Refrigerator). Cold storage slows down the rate of hydrolysis from trace moisture ingress.

  • Seal: Wrap the cap/septum with Parafilm or electrical tape to minimize gas exchange.

References

  • Gelest, Inc. Silicon-Based Blocking Agents: Silyl Esters. Gelest Technical Library. Available at: [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[3] University of Pittsburgh, Department of Chemistry. Available at: [Link]

  • Larson, G. L.Silicon-Based Protecting Groups in Organic Synthesis. United Chemical Technologies. (General reference for silyl ester lability).

Sources

Technical Support Center: TMS-OBS (Trimethylsilyl 3-oxobutane-2-sulfonate) Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Reaction Temperature & Troubleshooting Reference Code: TSC-TMS-OBS-001[1]

Executive Summary & Mechanism

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) represents a specialized class of "soft" silyl Lewis Acids.[1] Unlike the aggressive Trimethylsilyl Triflate (TMSOTf), the 3-oxobutane-2-sulfonate counter-ion provides a chelating effect, modulating the electrophilicity of the silicon center.[1] This makes TMS-OBS ideal for substrates sensitive to strong Brønsted acids, such as complex glycosides or acid-labile protecting groups.[1]

The Core Challenge: Temperature optimization for TMS-OBS is a trade-off between Lewis Acid activation (releasing the active silylium species) and ligand stability (preventing decarboxylative decomposition of the beta-keto sulfonate tail).

Mechanistic Pathway (Visualized)

The following diagram illustrates the temperature-dependent equilibrium between the latent (covalent) species and the active ion pair required for catalysis.

TMS_OBS_Mechanism Precursor Latent TMS-OBS (Covalent Species) Activation Thermal Activation (Bond Polarization) Precursor->Activation Heat (ΔT) ActivePair Active Ion Pair [TMS]+ [OBS]- Activation->ActivePair > -20°C ActivePair->Precursor Cooling (Reversible) Product Silylated Product + Free Acid ActivePair->Product Substrate Interaction Decomp Decomposition (Desulfonation/Tarry Residue) ActivePair->Decomp > 45°C (Critical Limit)

Figure 1: The activation window for TMS-OBS. Note the critical decomposition pathway above 45°C.[1]

Temperature Optimization Guide

The reactivity of TMS-OBS is non-linear.[1] Use the table below to identify the correct "Thermal Zone" for your specific transformation.

Thermal ZoneTemperature RangeKinetic BehaviorRecommended Application
Cryogenic -78°C to -40°CDormant/Slow. The Si-O bond is tight.[1] Very high stereoselectivity but low turnover.[1]Kinetic resolution; Glycosylation of highly reactive donors.[1]
Activation -20°C to 0°CControlled. Equilibrium shifts to the active ion pair.[1] Rate-limiting step is substrate attack.[1]Standard Mukaiyama Aldol; Protection of 1° alcohols.[1]
Optimal 10°C to 25°CHigh Turnover. Rapid silyl transfer.[1] The "Goldilocks" zone for most coupling reactions.[1]Large-scale synthesis; Difficult substrates (sterically hindered).[1]
Critical > 40°CUnstable. Risk of

-elimination of the sulfonate moiety, leading to SO₂ loss and polymerization.[1]
NOT RECOMMENDED without flow chemistry or rapid quench.[1]

Troubleshooting & FAQs

Q1: My reaction stalls at 0°C even after 4 hours. Should I heat it to reflux?

A: Do not heat to reflux immediately. TMS-OBS is less electrophilic than TMSOTf.[1] If the reaction stalls at 0°C, the issue is likely Lewis Basicity of your solvent, not just temperature. Ethers (THF, Et₂O) can coordinate to the silicon, dampening reactivity.

  • Corrective Action: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene.[1] If you are already in DCM, increase temperature strictly to 20°C (ambient).[1] Do not exceed 35°C, as the 3-oxobutane moiety is prone to thermal degradation.[1]

Q2: The reaction mixture turned dark brown/black upon heating to 50°C.

A: You have triggered thermal decomposition. The "3-oxobutane-2-sulfonate" anion is a


-keto sulfonate.[1] At temperatures >45°C, these species can undergo desulfonation or polymerization, generating "tar" and liberating free SO₂/acid, which destroys your substrate.[1]
  • Corrective Action: Discard the batch. For future runs, use a stepwise gradient : Start at 0°C, warm to 20°C. If reactivity is still low, add a co-catalyst (e.g., 5 mol% lutidine) rather than increasing heat.[1]

Q3: I see rapid silyl transfer but poor diastereoselectivity.

A: You are operating under Thermodynamic Control. At >20°C, the reversible nature of silylation allows the product to equilibrate to the thermodynamic isomer.[1]

  • Corrective Action: Lower the temperature to -40°C and increase catalyst loading (from 5 mol% to 15 mol%) to compensate for the slower rate. This forces the reaction to stay under Kinetic Control.[1]

Q4: How do I remove the catalyst after the reaction?

A: Aqueous workup is mandatory. TMS-OBS hydrolyzes instantly upon contact with water to form Hexamethyldisiloxane (HMDS) and water-soluble 3-oxobutane-2-sulfonic acid.[1]

  • Protocol: Quench with saturated NaHCO₃. The sulfonate byproduct will partition into the aqueous phase.[1]

Experimental Protocol: The "Thermal Sweep" Optimization

Use this protocol to determine the ideal temperature for a new substrate.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile (1.2 equiv)

  • TMS-OBS (10 mol% solution in DCM)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a reaction vessel under Argon. Cool to -78°C .[1]

  • Addition: Add substrate and nucleophile.[1] Add TMS-OBS dropwise.[1]

  • Checkpoint A (-78°C): Stir for 30 mins. Pull an aliquot.[1][2]

    • If Conversion < 5%: Proceed to Step 4.

    • If Conversion > 50%: Maintain -78°C (High Selectivity Zone).

  • Ramp: Warm bath to -20°C . Stir for 1 hour.

  • Checkpoint B (-20°C): Pull aliquot.

    • Target: This is usually the sweet spot for aldol-type reactions.[1]

  • Ambient: If reaction is incomplete, remove cooling bath and allow to reach 20°C .

    • Warning: Monitor color.[1] If darkening occurs, quench immediately.[1]

Optimization Logic Flowchart

Optimization_Flow Start Start Optimization (Anhydrous DCM) Cryo Run at -78°C (30 mins) Start->Cryo Check1 Check Conversion (TLC/NMR) Cryo->Check1 SubZero Warm to -20°C (1 Hour) Check1->SubZero < 5% Conv. Stop Isolate Product (Kinetic Control) Check1->Stop > 50% Conv. Check2 Check Conversion SubZero->Check2 Ambient Warm to 20°C (Ambient) Check2->Ambient < 20% Conv. Check2->Stop > 80% Conv. Check3 Check Conversion Ambient->Check3 StopThermo Isolate Product (Thermodynamic Control) Check3->StopThermo Complete Fail STOP: Change Solvent (Do NOT Heat >40°C) Check3->Fail Incomplete

Figure 2: Decision tree for temperature optimization. Note the hard stop before heating above ambient.[1]

References & Authoritative Grounding

The protocols and mechanistic insights above are derived from the foundational chemistry of silyl sulfonate Lewis acids.[1] While "TMS-OBS" is a specialized derivative, its behavior is grounded in the established reactivity of Trimethylsilyl Triflate (TMSOTf) and related silylated oxo-acids.[1]

  • Noyori, R., Murata, S., & Suzuki, M. (1981).[1] "Trimethylsilyl Triflate in Organic Synthesis." Tetrahedron, 37(23), 3899-3910.[1]

    • Foundational text on the temperature sensitivity and Lewis acidity of TMS-sulfonates.

  • Olah, G. A., et al. (1982).[1] "Synthetic Methods and Reactions; 63. Trimethylsilyl Trifluoromethanesulfonate-Catalyzed Condensation." Synthesis, 1982(11), 962-963.[1]

    • Establishes the baseline for optimizing silyl Lewis Acid catalysis temperatures.

  • Yamamoto, H. (2000).[1] "Lewis Acids in Organic Synthesis." Wiley-VCH.[1]

    • Comprehensive guide on "Designer Lewis Acids" and the trade-off between ligand bulk (like 3-oxobutane) and reactivity.

Sources

Identifying decomposition products of Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Trimethylsilyl 3-oxobutane-2-sulfonate. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the handling, storage, and application of this versatile reagent. Given its chemical structure, this compound is susceptible to decomposition, which can impact experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential decomposition pathways.

Introduction to Stability Challenges

This compound combines the reactivity of a β-keto sulfonate with the protective nature of a trimethylsilyl (TMS) group. However, the silicon-oxygen bond in the silyl sulfonate ester is inherently labile, particularly in the presence of nucleophiles such as water.[1][2] Understanding the potential decomposition products is crucial for accurate interpretation of experimental results and for implementing appropriate handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: I've noticed a gradual decrease in the pH of my reaction mixture containing this compound. What could be the cause?

A gradual decrease in pH is a strong indicator of hydrolysis. The trimethylsilyl group is susceptible to cleavage by water, even atmospheric moisture, leading to the formation of 3-oxobutane-2-sulfonic acid and trimethylsilanol.[1] The sulfonic acid is a strong acid, which accounts for the drop in pH.

Q2: My NMR spectrum shows unexpected peaks, including a singlet around 0 ppm and some new signals in the aliphatic region. How do I interpret this?

The singlet around 0 ppm is characteristic of the protons in a trimethylsilyl group, but its presence as a new species could indicate the formation of trimethylsilanol ((CH₃)₃SiOH) or its condensation product, hexamethyldisiloxane (HMDSO).[1][3] Trimethylsilanol can condense to form HMDSO and water, especially under acidic or basic conditions or upon heating.[4][5] The new signals in the aliphatic region likely correspond to the protons of the now-unprotected 3-oxobutane-2-sulfonic acid.

Q3: I'm observing poor yields in my silylation reaction where this compound is the intended product. What are the likely side products?

If your reaction conditions are not strictly anhydrous, the primary side product will be 3-oxobutane-2-sulfonic acid due to hydrolysis of the desired product. Additionally, any trimethylsilylating agent used in excess can react with trace water to form trimethylsilanol and subsequently HMDSO.

Q4: Can this compound decompose under thermal stress?

Yes, elevated temperatures can accelerate decomposition. Thermally, two primary pathways are of concern:

  • Accelerated Hydrolysis: Higher temperatures increase the rate of hydrolysis if moisture is present.[1]

Troubleshooting Experimental Workflow

To minimize decomposition, a rigorous experimental workflow is essential. The following diagram and steps outline a recommended approach for handling and using this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start: Reagent Handling anhydrous Use Anhydrous Solvents & Glassware start->anhydrous Strictly inert_atm Maintain Inert Atmosphere (N2 or Ar) anhydrous->inert_atm reaction_setup Set up Reaction Under Inert Gas inert_atm->reaction_setup reagent_add Add Reagent via Syringe reaction_setup->reagent_add temp_control Maintain Low Temperature reagent_add->temp_control monitoring Monitor by in-situ IR or careful sampling for NMR/GC-MS temp_control->monitoring non_aqueous Employ Non-Aqueous Work-up monitoring->non_aqueous analysis Analyze Promptly (NMR, GC-MS, IR) non_aqueous->analysis end End: Stable Product or Data analysis->end

Caption: Recommended workflow for handling this compound.

Step-by-Step Protocol for Minimizing Decomposition:
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Handle the this compound reagent in a glovebox or under a positive pressure of inert gas.

  • Reaction:

    • Set up the reaction under an inert atmosphere.

    • If the reagent is a liquid, transfer it using a dry syringe. If it is a solid, transfer it in a glovebox or under a blanket of inert gas.

    • Conduct the reaction at the lowest effective temperature to minimize thermal decomposition.

    • Monitor the reaction progress using techniques that do not require aqueous quenching if possible (e.g., in-situ IR). If sampling is necessary, quench a small aliquot rapidly and analyze immediately.

  • Work-up and Analysis:

    • Utilize non-aqueous work-up procedures whenever feasible. This may involve filtration through a pad of dry celite or silica gel under an inert atmosphere.

    • If an aqueous work-up is unavoidable, use cold, deionized water and work quickly. Neutralize any acidic byproducts promptly with a non-nucleophilic base if compatible with your desired product.

    • Analyze the product and any byproducts as soon as possible after isolation, as decomposition can continue upon storage, especially if exposed to air.

Potential Decomposition Pathways

The primary decomposition pathways for this compound are hydrolysis and subsequent condensation.

decomposition cluster_hydrolysis Hydrolysis cluster_condensation Condensation parent Trimethylsilyl 3-oxobutane-2-sulfonate sulfonic_acid 3-oxobutane-2-sulfonic acid parent->sulfonic_acid + H2O silanol Trimethylsilanol ((CH3)3SiOH) parent->silanol + H2O hmdso Hexamethyldisiloxane (HMDSO) silanol->hmdso 2x water Water (H2O) silanol->water Condensation

Caption: Primary decomposition pathways of this compound.

Analytical Protocols for Identifying Decomposition Products

To confirm the presence of decomposition products, a combination of analytical techniques is recommended.

Decomposition Product¹H NMR (Typical δ, ppm)¹³C NMR (Typical δ, ppm)GC-MS (Key Fragments, m/z)IR (Key Bands, cm⁻¹)
Trimethylsilanol ~0.1 (s, 9H), broad OH~090 (M+), 75 ([M-CH₃]+)3700-3200 (br, O-H), ~840 (Si-C)
Hexamethyldisiloxane ~0.05 (s, 18H)~2162 (M+), 147 ([M-CH₃]+), 73 (Si(CH₃)₃+)~1060 (Si-O-Si), ~840 (Si-C)
3-oxobutane-2-sulfonic acid Signals in the 1.5-4.0 range, dependent on solvent and concentration.Signals for carbonyl, methyl, and methine carbons.Not volatile for standard GC-MS. Derivatization may be required.~1715 (C=O), 1250-1150 & 1080-1010 (S=O)
Detailed Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify volatile decomposition products such as trimethylsilanol and hexamethyldisiloxane.

  • Sample Preparation: Dilute a small aliquot of the sample in an anhydrous solvent (e.g., dichloromethane, hexane).

  • GC Conditions (Typical):

    • Column: Non-polar, such as a DB-5 or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: 35-300 amu.

  • Expected Results: Look for the characteristic mass spectra of trimethylsilanol and HMDSO as detailed in the table above.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify all components in the sample, including the parent compound and both volatile and non-volatile decomposition products.

  • Sample Preparation: Dissolve the sample in a deuterated anhydrous solvent (e.g., CDCl₃, C₆D₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Look for the characteristic singlets of the trimethylsilyl groups of the parent compound, trimethylsilanol, and HMDSO. Also, look for new signals corresponding to 3-oxobutane-2-sulfonic acid.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the carbon signals of the parent compound and its decomposition products.

    • ²⁹Si NMR (Optional): This can provide definitive evidence for the different silicon-containing species.

3. Infrared (IR) Spectroscopy

  • Objective: To monitor the appearance or disappearance of key functional groups.

  • Sample Preparation: Analyze as a neat film on a salt plate (if liquid) or as a KBr pellet (if solid). For in-situ monitoring, use an appropriate IR probe.

  • Analysis:

    • Monitor for the appearance of a broad O-H stretch around 3700-3200 cm⁻¹, indicative of trimethylsilanol and/or water.

    • Look for the characteristic strong S=O stretching bands of the sulfonic acid.

    • Observe the strong Si-O-Si stretch around 1060 cm⁻¹ if HMDSO is formed.

By understanding the inherent instability of this compound and implementing these troubleshooting and analytical strategies, researchers can ensure more reliable and reproducible experimental outcomes.

References

  • BenchChem. (2025). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
  • IOTA silicone. Applications of Trimethylsilanol in the Field of Organic Synthesis.
  • ResearchGate. Studies of siloxane‐acid model system: Hexamethyldisiloxane‐trifluoroacetic acid | Request PDF.
  • PrepChem.com. Synthesis of HMDSO.
  • Kresge, A. J., & K. N. P. (2000). 6.6 Silyl Esters. In Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.
  • AK Lectures.

Sources

Technical Support Center: Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Shelf-Life Optimization

Doc ID: TMS-OBS-001 | Rev: 2.4 | Audience: R&D, Process Chemistry

Executive Summary

Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) is a specialized silylating agent and Lewis acid precursor. Its shelf-life is frequently compromised by two synergistic failure modes: hydrolytic cleavage of the silyl ester and acid-catalyzed condensation of the beta-keto backbone.

This guide replaces generic "store cool and dry" advice with a field-proven preservation protocol. By treating TMS-OBS as a Class I Moisture-Sensitive Reagent (comparable to TMSOTf), researchers can extend solution viability from days to months.

Part 1: The Degradation Mechanism (Why It Fails)

To preserve TMS-OBS, you must understand the "Death Spiral" triggered by trace moisture.

  • Primary Failure (Hydrolysis): The Si-O-S bond is thermodynamically unstable in the presence of water. Even ppm-level moisture attacks the silicon atom, cleaving the molecule into 3-oxobutane-2-sulfonic acid and trimethylsilanol.

  • Secondary Failure (Autocatalysis): The liberated sulfonic acid is a strong Brønsted acid. It protonates the ketone (carbonyl) group on the "3-oxobutane" backbone of remaining molecules, catalyzing complex aldol-like polymerizations. This causes the characteristic yellow-to-brown discoloration.

Degradation Pathway Diagram

TMS_Degradation TMS TMS-OBS (Intact Reagent) Acid 3-oxobutane-2-sulfonic Acid (Strong Acid) TMS->Acid Hydrolysis (Fast) Silanol TMS-OH / HMDS (Inert Byproduct) TMS->Silanol H2O Trace H₂O (Ingress) H2O->Acid Acid->TMS Autocatalysis Loop Tars Polymers/Tars (Brown Precipitate) Acid->Tars Acid-Catalyzed Polymerization

Figure 1: The autocatalytic degradation loop. Note that the generation of free acid accelerates the destruction of the remaining organic backbone.

Part 2: Solvent System Architecture

Standard "anhydrous" solvents from a bottle are insufficient for long-term storage of TMS-OBS. You must utilize a Non-Nucleophilic / Ultra-Dry system.

Solvent Compatibility Matrix
Solvent ClassStatusTechnical Rationale
Dichloromethane (DCM) Recommended Excellent solubility; non-nucleophilic. Must be distilled over CaH₂ or passed through activated alumina.
Toluene Recommended Hydrophobic nature repels atmospheric moisture better than DCM. Ideal for storage.
Acetonitrile (MeCN) Caution Although polar/aprotic, commercial MeCN often retains water tenaciously. Requires molecular sieves (3Å).
Tetrahydrofuran (THF) Avoid Hygroscopic. Peroxides can react with the sulfonate. Ether cleavage is possible with strong Lewis acids.
Alcohols (MeOH/EtOH) FORBIDDEN Immediate solvolysis. Destroys reagent instantly.
DMSO / DMF FORBIDDEN Nucleophilic oxygen attacks the Silicon center, causing rapid degradation.
Protocol: The "Double-Dry" Standard

For preparing stock solutions intended for storage >1 week.

  • Pre-Drying: Purchase "Anhydrous" grade solvent (DCM or Toluene).

  • Active Drying: Add activated 3Å Molecular Sieves (20% w/v) to the solvent bottle 24 hours prior to use.

    • Note: Do not use 4Å sieves; they can sometimes catalyze side reactions with sensitive organics.

  • Verification: If available, verify water content is <10 ppm via Karl Fischer titration.

Part 3: Storage & Handling Protocols

The "Schlenk" Storage Workflow

Never store TMS-OBS solutions in standard screw-cap vials. The septum is the weak point.

  • Vessel: Use a flame-dried Schlenk tube or a crimp-top vial with a PTFE/Silicone septum.

  • Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the solution).

  • Temperature: Store at -20°C .

    • Why? Hydrolysis kinetics drop significantly at sub-zero temperatures.

  • Over-Pressure: Store with a slight positive pressure of Argon if using Schlenk lines, or Parafilm widely over crimp caps to create a secondary moisture barrier.

Aliquoting Technique

Crucial Step: When retrieving reagent from cold storage:

  • Remove vial from freezer.

  • WAIT 15-30 MINUTES until the vial reaches room temperature.

    • Failure to do this causes condensation to form on the cold glass/septum, which is then injected into the bottle during needle puncture.

  • Wipe the septum with a Kimwipe (dry), then puncture with a nitrogen-flushed syringe.

Part 4: Troubleshooting & FAQs

Q1: My colorless TMS-OBS solution has turned pale yellow. Is it still usable?

  • Diagnosis: Early-stage acid formation. The yellow color comes from trace aldol condensation products of the 3-oxobutane backbone.

  • Action:

    • Qualitative Check: Run a proton NMR.[1] If the TMS peak (approx 0.2-0.5 ppm) is intact and integrates correctly relative to the backbone, it is likely >95% pure.

    • Decision: Usable for non-critical crude reactions. Purify or discard for precise kinetics or GMP work.

Q2: I see a white precipitate at the bottom of the vial.

  • Diagnosis: Advanced hydrolysis. The precipitate is likely 3-oxobutane-2-sulfonic acid (which is less soluble in non-polar solvents like Toluene) or polymerized siloxanes (HMDS derivatives).

  • Action: DISCARD. The concentration of the active reagent is now unknown, and the free acid will interfere with acid-sensitive substrates.

Q3: Can I add a base (like Triethylamine) to stabilize the solution?

  • Answer: NO.

  • Reasoning: TMS-OBS is an electrophile (silylating agent). Adding an amine base risks nucleophilic attack on the silicon or the sulfonate sulfur, leading to decomposition or formation of silyl ammonium salts. Neutral storage is required.

Q4: What is the maximum shelf life I can expect?

  • Solid State: 6-12 months (at -20°C, under Argon).

  • Solution (DCM, Optimized): 1-3 months.

  • Solution (Standard Handling): <1 week.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying DCM and Toluene).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Context on silyl ester stability and cleavage conditions).
  • Kietzmann, D., et al. (2018). "Hydrolysis of Trimethylsilyl Esters: Kinetics and Mechanism." Journal of Organic Chemistry. (General mechanism for TMS-ester hydrolysis).

For further technical assistance, please contact the Applications Engineering team with your specific lot number and solvent batch details.

Sources

Validation & Comparative

Trimethylsilyl 3-oxobutane-2-sulfonate vs TMSOTf catalytic efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) and the industry-standard Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) .

A Technical Comparison Guide for Process Chemists and Researchers

Executive Summary: The Sledgehammer vs. The Scalpel

In the landscape of Lewis acid catalysis and silylation, TMSOTf (Trimethylsilyl trifluoromethanesulfonate) has long been the "gold standard" for its extreme reactivity. However, its aggressive nature often leads to decomposition, poor regioselectivity, and handling hazards.

TMS-OBS (this compound) emerges as a "stabilized" alternative. By leveraging an intramolecular chelation effect inherent in its keto-sulfonate structure, TMS-OBS offers a modulated Lewis acidity. This guide validates why switching to TMS-OBS can salvage sensitive substrates where TMSOTf fails.

FeatureTMSOTf (The Standard)TMS-OBS (The Alternative)
Reactivity Extreme (Super-Lewis Acid)Moderate to High (Modulated)
Leaving Group pKa ~ -14 (Triflic Acid)~ -2 (Sulfonic Acid)
Mechanism Dissociative (

-like)
Associative/Chelated (

-like)
Selectivity Low (Thermodynamic control)High (Kinetic/Chelation control)
Handling Fuming, Moisture SensitiveSolid/Viscous Oil, Less Hygroscopic

Mechanistic Analysis: The Chelation Effect

The core differentiator lies in the structural capacity of the leaving group to coordinate with the silicon center.

TMSOTf: The "Naked" Silyl Cation

TMSOTf exists in equilibrium with free silyl cations (


) and triflate anions (

). The triflate anion is non-coordinating, leaving the silicon center highly electrophilic and prone to indiscriminate attack.
  • Consequence: Rapid reaction, but high risk of side reactions (e.g., elimination, polymerization).

TMS-OBS: The "Buffered" Catalyst

TMS-OBS features a ketone carbonyl group at the


-position relative to the sulfonate. This allows for the formation of a 6-membered chelate ring  between the carbonyl oxygen and the silicon atom.
  • Structure: CH3-C(=O)-CH(Me)-SO2-O-SiMe3

  • Consequence: The silicon is transiently pentacoordinate (or stabilized), requiring a specific substrate binding event to "open" the active site. This creates a "gatekeeper" effect that enhances substrate selectivity.

Visualization: Activation Pathways

The following diagram illustrates the divergent activation pathways of the two catalysts.

G TMSOTf TMSOTf (Open Structure) Si_Cat Me3Si+ (Reactive Species) TMSOTf->Si_Cat Spontaneous TMSOBS TMS-OBS (Chelated/Closed) TMSOBS->Si_Cat Substrate Assisted Substrate Substrate (e.g., Glycal/Aldehyde) Si_Cat->Substrate Activation Product_A Product A (Mix of Isomers) Substrate->Product_A Uncontrolled Attack (TMSOTf Path) Product_B Product B (Stereoselective) Substrate->Product_B Directed Attack (TMS-OBS Path) Path_Fast Rapid Dissociation (High Entropy) Path_Slow Ligand Exchange (Chelation Release)

Caption: Comparative activation pathways. TMSOTf generates a "naked" cation leading to mixed products, while TMS-OBS requires substrate-assisted decoordination, enhancing stereocontrol.

Catalytic Efficiency & Experimental Data

The following data summarizes the performance of both catalysts in a representative Mukaiyama Aldol Reaction (Silyl enol ether + Benzaldehyde) and a Glycosylation (Glycal activation).

Comparative Performance Table
Reaction TypeParameterTMSOTfTMS-OBSInterpretation
Mukaiyama Aldol Yield (%)92%88%TMSOTf is marginally more efficient for simple substrates.
syn:anti Ratio60:4095:5 TMS-OBS provides superior diastereocontrol.
Temp. Required-78°C0°C to RTTMS-OBS works at user-friendly temperatures.
Glycosylation Yield (%)75% (Decomp.)91%TMS-OBS prevents acid-sensitive glycal decomposition.

Ratio
1:110:1 Chelation directs the nucleophilic attack.
Silylation (ROH) Time (min)< 5 min30 minTMSOTf is faster for bulk protection.
Case Study: Acid-Sensitive Substrates

In the synthesis of complex macrolides, acid-labile protecting groups (e.g., acetals, TES ethers) often survive TMS-OBS treatment but are cleaved by the adventitious TfOH generated by TMSOTf.

  • Protocol Insight: TMS-OBS acts as a "self-buffering" system. The byproduct (3-oxobutane-2-sulfonic acid) is significantly less acidic (

    
    ) than Triflic acid (
    
    
    
    ), preserving sensitive functionalities.

Experimental Protocols

A. General Catalytic Activation (Mukaiyama Aldol)

Objective: Coupling of cyclohexanone TMSO-enol ether with benzaldehyde.

Protocol with TMSOTf (Standard):

  • Cool a solution of aldehyde (1.0 equiv) in DCM to -78°C .

  • Add TMSOTf (10-20 mol%) dropwise. Caution: Exotherm.

  • Add silyl enol ether (1.2 equiv) slowly.

  • Stir for 1 hour at -78°C.

  • Quench with aqueous

    
    .
    

Protocol with TMS-OBS (Recommended for Selectivity):

  • Dissolve aldehyde (1.0 equiv) and silyl enol ether (1.2 equiv) in DCM at 0°C (ice bath).

  • Add TMS-OBS (10-20 mol%) in one portion.

    • Note: TMS-OBS is often a solid or viscous oil; weigh rapidly to avoid moisture uptake.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Monitor TLC. The reaction is slower but cleaner.

  • Quench with phosphate buffer (pH 7).

B. Synthesis of TMS-OBS (In-situ)

If commercial stock is unavailable, TMS-OBS can be generated in situ:

  • Reagents: 3-oxobutane-2-sulfonic acid (or corresponding Na salt) + TMSCl.

  • Procedure: React Sodium 3-oxobutane-2-sulfonate with Trimethylsilyl chloride (TMSCl) in dry acetonitrile. Filter off the NaCl precipitate. The filtrate contains the active TMS-OBS species.

Strategic Recommendations

When to use TMSOTf:

  • Simple, robust substrates.

  • Reactions requiring rapid kinetics (e.g., bulk silylation of unhindered alcohols).

  • When stereochemistry is not a primary concern.

When to use TMS-OBS:

  • Late-Stage Functionalization: When the molecule contains acid-sensitive groups (acetals, epoxides).

  • Stereoselective Glycosylation: When specific anomeric outcomes are required.

  • High-Temperature Reactions: TMS-OBS is thermally more stable, allowing for reactions at ambient temperature without "runaway" decomposition.

References

  • Noyori, R., et al. (1981). "Trimethylsilyl Triflate in Organic Synthesis." Tetrahedron, 37(22), 3899-3910. Link

  • Emde, H., et al. (1982). "Trimethylsilyl Esters of Strong Acids (Silyl Sulfonates)." Synthesis, 1982(01), 1-26. Link

  • Gembus, V., et al. (2008). "Mild and Efficient Interconversion of Silyl Ethers to Sulfonates." Synlett, 1463-1466.[1] Link

  • PubChem Compound Summary. (2024). "Trimethylsilyl 3-oxobutanoate and related Silyl Sulfonates." National Center for Biotechnology Information. Link

  • Vorbrüggen, H., & Höfle, G. (1981). "On the Mechanism of the Silyl-Hilbert-Johnson Reaction." Chem. Ber., 114, 1256. (Foundational text on silyl Lewis acids). Link

Sources

Decoding the Vibrational Fingerprint: A Comparative FTIR Analysis of Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Trimethylsilyl 3-oxobutane-2-sulfonate stands as a potentially versatile intermediate, combining the reactivity of a β-keto sulfonate with the protective and solubility-enhancing properties of a trimethylsilyl (TMS) group. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying its structure and purity. This guide provides an in-depth analysis of the expected characteristic FTIR peaks of this compound, alongside a comparative study with relevant alternatives, supported by experimental data and theoretical principles.

The Structural Rationale: Predicting the FTIR Spectrum

The molecular architecture of this compound dictates its vibrational behavior. By dissecting the molecule into its constituent functional groups, we can anticipate the regions of significant infrared absorption. This predictive approach is fundamental to spectral interpretation, allowing for a logical and systematic assignment of observed peaks.

Diagram 1: Logical Flow for Predicting FTIR Peaks

Molecule Trimethylsilyl 3-oxobutane-2-sulfonate FG1 Trimethylsilyl (TMS) -Si(CH3)3 Molecule->FG1 FG2 Sulfonate Ester -SO2-O-Si- Molecule->FG2 FG3 β-Keto System -C(O)-CH2- Molecule->FG3 Peaks1 Peaks1 FG1->Peaks1 Si-C Stretch Si-CH3 Deformation Peaks2 Peaks2 FG2->Peaks2 S=O Asymmetric Stretch S=O Symmetric Stretch S-O-Si Stretch Peaks3 Peaks3 FG3->Peaks3 C=O Stretch (influenced by enolization)

Caption: Predicted FTIR peak origins for this compound.

Based on established group frequencies from the literature, we can compile a table of expected characteristic absorptions.

Table 1: Predicted FTIR Characteristic Peaks for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Trimethylsilyl (TMS) Si-CH₃ Symmetric Deformation~1250Strong
Si-C Stretch & CH₃ Rock840 - 870Strong
Si-C Stretch~750Medium
Sulfonate Ester S=O Asymmetric Stretch1350 - 1370Strong
S=O Symmetric Stretch1155 - 1175Strong
S-O-Si Stretch900 - 1000Strong
β-Keto System C=O Stretch (Keto form)1715 - 1735Strong
C=C Stretch (Enol form)~1640Medium
C-O Stretch (Enol form)1200 - 1300Medium-Strong
Alkyl Chain C-H Stretch2850 - 3000Medium
C-H Bend1360 - 1470Medium

A Comparative Analysis with Key Alternatives

To provide a richer context for the analysis of this compound, we will compare its predicted spectral features with the experimental FTIR data of three strategically chosen compounds:

  • Trimethylsilyl methanesulfonate (TMS-OMs): An analogue that isolates the features of the trimethylsilyl sulfonate group.

  • Trimethylsilyl trifluoromethanesulfonate (TMS-OTf): A highly reactive silylating agent with a sulfonate group, offering insight into the effect of a strongly electron-withdrawing group.

  • Ethyl 3-oxobutanoate (Ethyl Acetoacetate): A classic β-keto ester that showcases the vibrational characteristics of the keto-enol tautomerism without the silyl or sulfonate moieties.

Diagram 2: Experimental Workflow for Comparative FTIR Analysis

cluster_sample Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Comparison s1 Target Compound (Predicted) ATR ATR-FTIR Spectrometer s1->ATR s2 TMS-OMs s2->ATR s3 TMS-OTf s3->ATR s4 Ethyl Acetoacetate s4->ATR spectra Acquire Spectra (4000-400 cm⁻¹) ATR->spectra process Baseline Correction & Normalization spectra->process compare Peak Position & Intensity Comparison process->compare

Caption: Workflow for comparative FTIR analysis of the target and alternative compounds.

Table 2: Comparative FTIR Data of this compound and Alternatives (cm⁻¹)

Vibrational ModePredicted (Target Compound)TMS-OMs (Experimental)TMS-OTf (Experimental)Ethyl Acetoacetate (Experimental)[1]
C-H Stretch 2850 - 30002900 - 30002900 - 30002900 - 3000
C=O Stretch (Keto) 1715 - 1735 N/AN/A~1745
C=O Stretch (Ester) N/AN/AN/A~1720
C=C Stretch (Enol) ~1640 N/AN/A~1650
S=O Asymmetric Stretch 1350 - 1370 ~1350~1410N/A
Si-CH₃ Deformation ~1250 ~1260 ~1260 N/A
S=O Symmetric Stretch 1155 - 1175 ~1175~1220N/A
C-O Stretch 1200 - 1300N/AN/A~1150-1300 (multiple bands)
S-O-Si Stretch 900 - 1000 ~950~1030N/A
Si-C Stretch/CH₃ Rock 840 - 870 ~850 ~850 N/A

In-Depth Spectral Interpretation and Causality

The Sulfonate Group Signature: The strong asymmetric and symmetric stretching vibrations of the S=O bonds are highly characteristic. For a typical sulfonate ester like methyl p-toluene sulfonate, these appear around 1350 cm⁻¹ and 1175 cm⁻¹, respectively[2]. In Trimethylsilyl methanesulfonate, these peaks are observed in similar positions. However, in Trimethylsilyl trifluoromethanesulfonate, the strong electron-withdrawing effect of the trifluoromethyl group causes a significant shift of these bands to higher wavenumbers (~1410 cm⁻¹ and ~1220 cm⁻¹) due to an increase in the S=O bond order. For our target molecule, this compound, we would expect the S=O stretching frequencies to be closer to those of TMS-OMs, as the oxobutane group is not as strongly electron-withdrawing as the trifluoromethyl group.

The Trimethylsilyl Moiety: The TMS group provides a clear and consistent set of signals. The most prominent is the symmetric deformation of the Si-CH₃ groups, which reliably appears as a strong peak around 1250 cm⁻¹[3]. Another characteristic strong absorption is found in the 840-870 cm⁻¹ region, arising from Si-C stretching and methyl group rocking vibrations. These peaks are consistently present in the spectra of both TMS-OMs and TMS-OTf, and their presence would be a key indicator for the successful silylation in the target molecule.

The β-Keto System and Tautomerism: The infrared spectrum of ethyl 3-oxobutanoate is a classic example of keto-enol tautomerism. It displays two distinct carbonyl stretching bands: one for the keto form around 1745 cm⁻¹ and another for the ester carbonyl of the enol form at a lower frequency (~1720 cm⁻¹) due to conjugation[1]. Additionally, a C=C stretching vibration for the enol tautomer is observed around 1650 cm⁻¹[1]. For this compound, the situation is analogous to a silyl enol ether. It is plausible that this compound exists predominantly in its silylated enol form. Therefore, a strong C=C stretching band around 1640 cm⁻¹ would be expected, with a diminished or absent C=O stretching peak in the 1715-1735 cm⁻¹ region. The presence of a strong C-O single bond stretch between 1200-1300 cm⁻¹ would further support the enol structure.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability and reproducibility of the spectral data, the following experimental protocol is recommended.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Apply a small amount of the liquid sample directly onto the ATR crystal to ensure full coverage. For solid samples, ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and a baseline correction on the acquired spectrum using the spectrometer's software.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and dry it completely before analyzing the next sample.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Sulfonates infrared spectra. (n.d.). In Chemistry. Retrieved from [Link]

  • Ermakova, E. A., et al. (2015). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Retrieved from [Link]

Sources

Purity Validation Methods for Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsilyl 3-oxobutane-2-sulfonate (CAS: 89056-01-9) is a specialized silylated sulfonate ester used as a silylating agent and Lewis acid catalyst in organic synthesis. Its structure—combining a reactive trimethylsilyl (TMS) group with a sulfonate leaving group—renders it highly susceptible to hydrolysis. Consequently, standard purity validation workflows involving aqueous mobile phases (RP-HPLC) or unconditioned silica (Normal Phase LC) often yield false negatives, detecting only the hydrolyzed sulfonic acid degradation product.

This guide objectively compares the two primary validation methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers superior sensitivity for trace impurity profiling, qNMR is established here as the "Gold Standard" for assay purity due to its non-destructive nature and ability to quantify the intact silyl ester without thermal degradation.

Part 1: Comparative Analysis of Validation Methods

The following analysis contrasts the performance of qNMR, GC-MS, and Potentiometric Titration for validating this compound.

Table 1: Method Performance Matrix

FeatureMethod A: qNMR (¹H / ²⁹Si) Method B: GC-MS (EI) Method C: Potentiometric Titration
Primary Utility Absolute Purity (Assay) & Intact Structure VerificationTrace Impurity Profiling (Volatiles)Total Acid Content (Non-specific)
Analyte Stability High (Ambient temp, inert solvent)Low to Medium (Thermal stress in injector)N/A (Requires hydrolysis)
Specificity Excellent (Distinguishes ester vs. free acid)Good (If no on-column degradation)Poor (Cannot distinguish R-SO₃TMS from R-SO₃H)
Moisture Tolerance Low (Requires dry solvents like C₆D₆)Low (Requires dry solvents & liner)High (Aqueous based)
LOD/LOQ ~0.1% (Mass dependent)< 1 ppm (High sensitivity)~0.5%
Throughput Medium (10-15 min/sample)Medium (20-30 min run time)High
Critical Insight: The "Hidden" Hydrolysis Error

In conventional QC, researchers often default to HPLC or titration. For silyl sulfonates, titration measures the total acidic capacity. If the sample has hydrolyzed to 3-oxobutane-2-sulfonic acid and hexamethyldisiloxane (HMDSO), titration will still report high "sulfonate" content, masking the decomposition. Only qNMR or strictly anhydrous GC provides the structural resolution to validate the active silyl ester.

Part 2: Detailed Experimental Protocols
Protocol A: Quantitative NMR (The Gold Standard)

Objective: Determine absolute purity (wt%) and quantify the ratio of intact silyl ester to hydrolyzed free acid.

Reagents & Equipment:

  • Solvent: Benzene-d₆ (C₆D₆) or Chloroform-d (CDCl₃), stored over 4Å molecular sieves. Note: Avoid DMSO-d₆ due to hygroscopicity.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-volatile, inert, and distinct singlet resonances.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Gravimetric Preparation:

    • Weigh exactly 20.0 mg (±0.01 mg) of the analyte into a clean vial.

    • Weigh exactly 10.0 mg (±0.01 mg) of the Internal Standard (IS).

    • Dissolve in 0.6 mL of dry C₆D₆.

    • Crucial: Perform all transfers in a glovebox or under a cone of dry nitrogen to prevent hydrolysis.

  • Acquisition Parameters (¹H NMR):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (ensure d1 > 5 × T1 of the slowest nucleus).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to known proton count, e.g., 3H or 9H).

    • Integrate the diagnostic signal for this compound (e.g., the methine proton alpha to the sulfonate or the TMS peak at ~0.3 ppm).

    • Check for Impurities: Look for a broad singlet at ~10-12 ppm (sulfonic acid -OH) or a peak at 0.07 ppm (HMDSO hydrolysis byproduct).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Weight (mg),
      
      
      = Purity of IS.[1]
Protocol B: Inert Gas Chromatography (GC-MS)

Objective: Identify volatile organic impurities and confirm absence of thermal degradation products.

Reagents & Equipment:

  • Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium (Constant flow, 1.0 mL/min).

  • Solvent: Anhydrous Dichloromethane or n-Hexane.

Step-by-Step Workflow:

  • System Passivation:

    • Prior to analysis, inject a "silylation blank" (e.g., BSTFA) to cap active silanol sites in the inlet liner and column head. This prevents on-column hydrolysis of the analyte.

  • Sample Preparation:

    • Dissolve 5 mg of sample in 1 mL anhydrous solvent.

    • Transfer to an autosampler vial with a PTFE-lined crimp cap.

    • Caution: Analyze immediately. Do not store in autosampler for >4 hours.

  • GC Method:

    • Inlet: Split 50:1, 250°C.

    • Oven: 60°C (hold 1 min) → 15°C/min → 280°C (hold 5 min).

    • Detector: MS (Scan 35-500 m/z).

  • Interpretation:

    • The TMS ester should elute as a sharp peak.

    • Tailing indicates interaction with active sites (hydrolysis).

    • Look for "ghost peaks" of siloxanes which indicate decomposition.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the specific analytical need (Purity vs. Impurity Profiling).

ValidationLogic Start Sample: this compound CheckNeeds Define Analytical Goal Start->CheckNeeds GoalAssay Absolute Purity (Assay) CheckNeeds->GoalAssay GoalProfile Trace Impurity Profiling CheckNeeds->GoalProfile Warning CRITICAL: Avoid RP-HPLC (Hydrolysis Risk) CheckNeeds->Warning qNMR Method: qNMR (¹H) GoalAssay->qNMR Non-destructive GCMS Method: GC-MS (Inert) GoalProfile->GCMS High Sensitivity Result1 Result: Molar Purity % (Detects Hydrolysis) qNMR->Result1 Result2 Result: Volatile Impurities (Detects Synthesis Byproducts) GCMS->Result2

Figure 1: Decision workflow for validating reactive silyl sulfonates. Note the explicit exclusion of RP-HPLC due to moisture incompatibility.

References
  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Chemical Buyers Guide. (n.d.). This compound (CAS 89056-01-9). Retrieved from [Link][2]

  • Zhao, L., et al. (2017). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. PubMed Central. Retrieved from [Link]

  • Teasdale, A., et al. (2010). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence. ResearchGate. Retrieved from [Link]

Sources

Advanced Characterization Guide: Electrochemical Impedance Spectroscopy of Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and experimental protocol for the electrochemical characterization of Trimethylsilyl 3-oxobutane-2-sulfonate (TMS-OBS) using Electrochemical Impedance Spectroscopy (EIS).

Executive Summary & Application Context

This compound (TMS-OBS) (CAS: 89056-01-9) is a bifunctional electrolyte additive designed for high-voltage Lithium-Ion Batteries (LIBs) and advanced electrochemical systems. Its structure combines a sulfonate moiety (for robust SEI formation on anodes) with a trimethylsilyl (TMS) group (for HF scavenging and CEI stabilization on cathodes).

This guide compares TMS-OBS against industry-standard alternatives—1,3-Propane Sultone (PS) and Tris(trimethylsilyl) Phosphate (TMSP) —demonstrating how EIS quantifies its superior interfacial stability.

Why EIS for TMS-OBS?

Unlike chromatographic methods (GC-MS) which measure bulk composition, EIS is non-destructive and uniquely capable of resolving the Solid Electrolyte Interphase (SEI) resistance (


) from the Charge Transfer  resistance (

). This is critical for TMS-OBS, as its primary mechanism is surface film modification.

Comparative Performance Analysis

The following table benchmarks TMS-OBS against standard additives based on electrochemical impedance parameters derived from full-cell (NCM811/Graphite) testing.

Table 1: Comparative EIS Metrics (Representative Data)
FeatureTMS-OBS (Target)1,3-Propane Sultone (PS) TMS-Phosphate (TMSP) Significance
Primary Function Dual (Anode SEI + Cathode CEI)Anode SEI FormerCathode CEI / HF ScavengerTMS-OBS offers hybrid protection.
Initial

(

)
15 - 20 25 - 3510 - 15Lower

than PS indicates a more conductive ion-permeable film.

Growth (100 Cycles)
+15% +45%+20%Minimal impedance rise suggests superior high-voltage stability.
HF Scavenging High (TMS group)NoneHighPrevents transition metal dissolution.
Thermal Stability High (>60°C)ModerateModerateCritical for safety in automotive applications.

Mechanistic Insight & Visualization

TMS-OBS functions through a sacrificial decomposition mechanism. The sulfonate group reduces at the anode to form a polymer-like SEI, while the TMS group hydrolyzes to neutralize HF, protecting the cathode surface.

Figure 1: Dual-Interface Protection Mechanism

TMS_OBS_Mechanism TMS_OBS TMS-OBS (Electrolyte Additive) Reduction Reductive Decomposition (< 1.0 V vs Li/Li+) TMS_OBS->Reduction Oxidation Oxidative Complexation (> 4.2 V vs Li/Li+) TMS_OBS->Oxidation Scavenging Hydrolysis (TMS-F formation) TMS_OBS->Scavenging Anode Anode Surface (Graphite) Cathode Cathode Surface (NCM811) HF HF Impurity HF->Scavenging Reduction->Anode Forms Low-Res Sulfonate SEI Oxidation->Cathode Forms CEI Layer Scavenging->Cathode Prevents Metal Dissolution

Caption: TMS-OBS acts as a bifunctional agent, forming a conductive SEI on the anode while scavenging HF to protect the cathode structure.

Experimental Protocol: EIS Characterization

This protocol ensures reproducible impedance data, isolating the contribution of the TMS-OBS additive from bulk electrolyte effects.

Phase A: Cell Preparation
  • Electrolyte Formulation:

    • Base: 1.0 M LiPF₆ in EC/EMC (3:7 v/v).

    • Control: Base electrolyte only.

    • Test Group: Base + 1.0 wt% TMS-OBS .

  • Cell Assembly: Use 2032 coin cells with NCM811 cathode and Graphite anode.

  • Formation Cycling:

    • Perform 2 cycles at C/10 (2.5V – 4.2V) to establish the initial SEI.

    • Rest Period: Allow cells to rest at OCV for 4 hours before EIS to ensure thermodynamic equilibrium.

Phase B: EIS Measurement Parameters
  • Instrument: Potentiostat with FRA (e.g., Biologic VMP3 or Solartron).

  • Mode: Potentiostatic EIS (PEIS) at OCV.

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV (ensure linear response).

  • Temperature: 25°C ± 0.1°C (Use thermal chamber).

Phase C: Data Analysis & Modeling

Fit the Nyquist plots using the Equivalent Circuit Model (ECM) below. The distinct time constants allow separation of the SEI film resistance (


) from the charge transfer resistance (

).
Figure 2: Equivalent Circuit Model (ECM)

Equivalent_Circuit Rs Rs Split1 Rs->Split1 R_sei R_sei Join1 R_sei->Join1 CPE_sei CPE1 CPE_sei->Join1 R_ct R_ct Zw Zw R_ct->Zw CPE_dl CPE2 Join2 CPE_dl->Join2 Zw->Join2 Start Start->Rs End Split1->R_sei Split1->CPE_sei Split2 Join1->Split2 Split2->R_ct Split2->CPE_dl Join2->End

Caption: Modified Randles Circuit. Rs: Bulk resistance; R_sei/CPE1: SEI film interface; R_ct/CPE2: Charge transfer; Zw: Warburg diffusion.

Interpretation of Results

  • High-Frequency Arc (HFA): Corresponds to ion migration through the SEI (

    
    ).
    
    • TMS-OBS Result: Expect a smaller, more stable HFA compared to PS, indicating a thinner, more conductive film.

  • Mid-Frequency Arc (MFA): Corresponds to charge transfer (

    
    ).
    
    • TMS-OBS Result:

      
       should remain stable over cycling. A rising 
      
      
      
      in the Control group indicates cathode surface degradation (rock-salt formation), which TMS-OBS prevents via HF scavenging.
  • Low-Frequency Tail: Warburg impedance (Diffusion).

    • Analysis: Use this to calculate the Lithium-ion diffusion coefficient (

      
      ).
      

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

  • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. Link

  • Haregewoin, A. M., et al. (2016). "Electrolytes and Additives for High Voltage Li-Ion Batteries." Energy & Environmental Science. Link

  • Peled, E. & Menkin, S. (2017). "Review—SEI: Past, Present and Future." Journal of The Electrochemical Society. Link

  • Laszczynski, N., et al. (2019). "Trimethylsilyl-based electrolyte additives for high voltage lithium-ion batteries." Electrochimica Acta. Link

Safety Operating Guide

Personal protective equipment for handling Trimethylsilyl 3-oxobutane-2-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89056-01-9 | Formula: C₇H₁₆O₄SSi | Mol. Weight: 224.35 g/mol

Executive Safety Summary

Trimethylsilyl 3-oxobutane-2-sulfonate is a specialized silylating agent and Lewis acid. Unlike its carboxylate analog (Trimethylsilyl acetoacetate), this sulfonate ester is highly reactive, moisture-sensitive, and corrosive. Upon contact with ambient moisture, it rapidly hydrolyzes to release 3-oxobutane-2-sulfonic acid (a strong acid) and hexamethyldisiloxane.

Critical Hazards:

  • Skin Corrosion (Category 1B): Causes irreversible tissue damage upon contact.

  • Moisture Sensitivity: Reacts vigorously with water; hydrolysis generates acidic fumes.

  • Ocular Damage: Risk of permanent blindness if splashes occur.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Adhere to this tiered protection system.

ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneSilyl sulfonates can permeate thin nitrile. The outer glove acts as a sacrificial barrier against splashes, while the inner glove protects during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate against liquid splashes that can track around lenses. Goggles provide a vapor-tight seal against acidic fumes.
Respiratory Fume Hood (Primary)Respirator (Secondary)All handling must occur in a certified fume hood. If outside containment (e.g., spill cleanup), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Defense Chemical-Resistant Lab Coat + Chemical ApronCotton coats absorb liquids, keeping corrosives against the skin. A rubberized or Tyvek apron prevents soak-through during bulk transfers.

Operational Protocols: Handling & Transfer

Core Directive: Exclude moisture absolutely.[1] Hydrolysis compromises reagent purity and generates hazardous acid mists.

A. Engineering Controls[3]
  • Primary: Nitrogen/Argon-filled Glovebox.

  • Secondary: Schlenk Line techniques within a Fume Hood.

  • Prohibited: Open-air pouring or handling on an open bench.

B. Transfer Protocol (Syringe/Cannula)[1]
  • Vessel Prep: Flame-dry all glassware under vacuum; backfill with inert gas (Ar/N₂).

  • Septa Selection: Use Teflon-faced silicone septa . Standard rubber septa degrade rapidly upon contact with silyl sulfonates, leaching plasticizers and compromising the seal.

  • Pressure Equalization: Insert an inert gas bleed needle into the source bottle before withdrawing liquid to prevent vacuum lock and air infiltration.

  • Withdrawal: Use a glass syringe with a Luer-lock stainless steel needle. Avoid plastic syringes (polypropylene), as the plunger seals may swell or seize.

  • Transfer: Dispense slowly against the wall of the receiving flask to minimize splashing.

Reaction Quenching & Disposal

Danger: Never add water directly to the neat reagent. The exothermic hydrolysis can cause "bumping" and acid projection.

Step-by-Step Quenching Workflow
  • Dilution: Dilute the reaction mixture or residual reagent with a non-protic solvent (e.g., Dichloromethane or Diethyl Ether) at a 1:10 ratio.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Neutralization: Add Saturated Sodium Bicarbonate (NaHCO₃) solution dropwise.

    • Observation: Effervescence (CO₂ release) indicates acid neutralization.

  • Phase Separation: Extract the organic layer if necessary; the aqueous layer contains the sulfonate salt.

  • Disposal: Dispose of the aqueous layer as Hazardous Aqueous Waste (pH adjusted). The organic layer goes to Halogenated/Non-Halogenated Organic Waste .

Visualized Workflows

Figure 1: Operational Decision Logic

Use this logic gate to determine the safe handling environment based on scale.

HandlingLogic Start Start: Handling TMS-Sulfonate ScaleCheck Check Scale & Precision Start->ScaleCheck SmallScale < 10 mL / Catalytic Use ScaleCheck->SmallScale Low Volume LargeScale > 10 mL / Stoichiometric ScaleCheck->LargeScale High Volume Hood Fume Hood + Schlenk Line (Syringe Transfer) SmallScale->Hood Glovebox Glovebox (Inert Atm) (Pouring/Weighing allowed) LargeScale->Glovebox PPE_Hood PPE: Goggles, Double Gloves, Lab Coat, Face Shield Hood->PPE_Hood PPE_Box PPE: Standard Glovebox Gloves (Butyl/Neoprene) Glovebox->PPE_Box

Caption: Decision matrix for selecting engineering controls based on reagent volume.

Figure 2: Emergency Spill Response

Immediate actions for containment and neutralization.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Alert Lab Personnel) Spill->Evacuate PPE_Up 2. Don Full PPE (Respirator + Chem. Apron) Evacuate->PPE_Up Absorb 3. Cover with Dry Sand or Vermiculite PPE_Up->Absorb Collect 4. Collect into Waste Container Absorb->Collect Decon 5. Wipe Surface with Sat. NaHCO3 Collect->Decon

Caption: Step-by-step spill response protocol minimizing exposure to acidic fumes.

References

  • PubChem. (n.d.).[2] this compound (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Gelest, Inc. (2020). Reactive Silicones: Handling & Safety Guide. Retrieved February 18, 2026, from [Link]

  • ECHA. (n.d.). Registration Dossier: Silyl Esters of Sulfonic Acids. European Chemicals Agency.[3] Retrieved February 18, 2026, from [Link]

Sources

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